DBPR110
Description
Properties
Molecular Formula |
C15H17ClN2OS |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-amino-N-butyl-5-(4-chlorophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-8-18-15(19)12-9-13(20-14(12)17)10-4-6-11(16)7-5-10/h4-7,9H,2-3,8,17H2,1H3,(H,18,19) |
InChI Key |
IADRJQICSPVBQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
DBPR110 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of DBPR110 (PR-104)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR110, also known as PR-104, is a cutting-edge hypoxia-activated prodrug that has undergone extensive preclinical and clinical investigation as a potential anti-cancer agent.[1] It is designed as a phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic and active alcohol form, PR-104A.[2][3][4] The core of PR-104A's mechanism of action lies in its selective activation within the tumor microenvironment, leading to the formation of potent DNA cross-linking agents and subsequent cancer cell death.[2][3] This targeted activation is achieved through two primary pathways: reduction in hypoxic conditions and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3).[2][5] This dual-activation mechanism makes PR-104 a promising candidate for treating a variety of solid tumors and hematological malignancies characterized by hypoxic regions or high AKR1C3 expression.[1][2]
The Activation Pathway of PR-104
The transformation of PR-104 from an inactive compound to a powerful DNA-damaging agent is a multi-step process:
-
Systemic Conversion: Following administration, the water-soluble "pre-prodrug" PR-104 is rapidly hydrolyzed in vivo to the more lipophilic dinitrobenzamide nitrogen mustard prodrug, PR-104A.[3][4][6]
-
Cellular Uptake and Bioreduction: PR-104A enters tumor cells where it undergoes bioreduction to form the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[7][8] This activation is the critical step that confers tumor selectivity and occurs through two distinct mechanisms:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[2][9][10] This process is highly selective for hypoxic cells, resulting in a 10- to 100-fold increase in the cytotoxicity of PR-104A under these conditions.[3][4][11]
-
AKR1C3-Mediated Activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][5] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and leading to the formation of the same cytotoxic metabolites.[10] This provides a mechanism for activity in tumors with high AKR1C3 expression, even in aerobic regions.
-
Mechanism of Cytotoxicity: DNA Cross-Linking
The active metabolites of PR-104, PR-104H and PR-104M, are reactive nitrogen mustards that induce cell death primarily through the formation of DNA interstrand cross-links (ICLs).[2][7] These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The formation of these DNA cross-links is the ultimate step in the mechanism of action of PR-104 and is directly correlated with its antitumor activity.[7][12]
The cellular response to PR-104-induced DNA damage involves the DNA damage response (DDR) pathway, particularly the Fanconi anemia (FA) and homologous recombination (HR) repair pathways, which are responsible for repairing ICLs.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetic profile of PR-104 and its metabolites.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Condition | IC50 (µM) | Fold Increase in Cytotoxicity (Hypoxia vs. Aerobic) | Reference(s) |
| SiHa | Aerobic | >100 | \multirow{2}{}{10- to 100-fold} | [3][4][11] |
| Hypoxic | 1-10 | [3][4][11] | ||
| HT29 | Aerobic | >100 | \multirow{2}{}{10- to 100-fold} | [3][4][11] |
| Hypoxic | 1-10 | [3][4][11] | ||
| H460 | Aerobic | >100 | \multirow{2}{*}{10- to 100-fold} | [3][4][11] |
| Hypoxic | 1-10 | [3][4][11] | ||
| HepG2 | Aerobic | - | - | [5][8] |
| PLC/PRF/5 | Aerobic | - | - | [5][8] |
| SNU-398 | Aerobic | - | - | [5][8] |
| Hep3B | Aerobic | - | - | [5][8] |
Table 2: Preclinical and Clinical Pharmacokinetics of PR-104
| Species | Dose | Compound | Key Findings | Reference(s) |
| Mice | 0.56 mmol/kg (i.v. or i.p.) | PR-104 | Rapid conversion to PR-104A. | [4][13] |
| Humans | 135 to 1,400 mg/m² (i.v.) | PR-104 | Rapid conversion to PR-104A with dose-linear pharmacokinetics. | [14] |
| Humans | 1,100 mg/m² (every 3 weeks) | PR-104 | Maximum Tolerated Dose (MTD) in a Phase I trial for solid tumors. | [14][15] |
| Humans | 675 mg/m² (weekly) | PR-104 | MTD in a weekly dosing schedule for solid tumors. | [15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of PR-104 are outlined below.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.
-
Drug Exposure: Cells are seeded at a density that allows for colony formation and exposed to varying concentrations of PR-104A under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions for a specified duration (e.g., 2-4 hours).
-
Colony Formation: After drug exposure, the cells are washed, trypsinized, and re-seeded at a lower density in fresh media. They are then incubated for a period that allows for visible colony formation (typically 7-14 days).
-
Staining and Counting: Colonies are fixed and stained with a solution like crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated relative to untreated controls, and IC50 values (the concentration of drug that inhibits cell survival by 50%) are determined.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
-
Sample Preparation: Tumor cells are exposed to PR-104A under aerobic or hypoxic conditions. Cell lysates or culture media are collected. For in vivo studies, plasma samples are collected from treated animals or patients.
-
Extraction: Metabolites (PR-104A, PR-104H, PR-104M) are extracted from the biological samples using a suitable organic solvent.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate the different metabolites based on their physicochemical properties.
-
Mass Spectrometry Detection: The separated metabolites are then introduced into a mass spectrometer for detection and quantification. The mass-to-charge ratio of each metabolite is used for identification, and the peak area is used for quantification against a standard curve.[3][7][8]
DNA Damage Assessment
-
Comet Assay (Alkaline Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks and interstrand cross-links.
-
Cell Treatment and Embedding: Cells are treated with PR-104A, harvested, and embedded in low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (with strand breaks) migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The presence of ICLs reduces the migration of DNA.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3][7]
-
-
γH2AX Immunofluorescence: This assay detects the formation of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Treatment and Fixation: Cells are grown on coverslips, treated with PR-104A, and then fixed.
-
Immunostaining: The cells are permeabilized and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The formation of distinct nuclear foci of γH2AX is observed using a fluorescence microscope. The number and intensity of these foci are quantified to assess the level of DNA damage.[3]
-
In Vivo Antitumor Activity (Xenograft Models)
-
Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. PR-104 is administered (e.g., intravenously or intraperitoneally) as a single agent or in combination with other therapies like radiation or chemotherapy.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: The study endpoints can include tumor growth delay (the time it takes for tumors to reach a certain size) or clonogenic survival of cells from excised tumors.[3][4]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of PR-104.
Caption: The activation pathway of PR-104 from pre-prodrug to active DNA cross-linking agent.
Caption: Workflow for determining the in vitro cytotoxicity of PR-104A using a clonogenic assay.
Caption: The cellular response to DNA damage induced by the active metabolites of PR-104.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of DBPR110: A Potent NS5A Inhibitor for Hepatitis C Virus
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel, potent, and well-tolerated antiviral therapies. The HCV nonstructural protein 5A (NS5A) is a critical component of the viral replication complex, making it a prime target for direct-acting antivirals. This whitepaper provides an in-depth technical guide on the discovery and preclinical evaluation of DBPR110, a dithiazol analogue and a highly potent NS5A inhibitor. We will delve into its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, and synergistic potential in combination therapies. Detailed experimental protocols and structured data presentation are provided to support further research and development in the field of anti-HCV drug discovery.
Introduction to NS5A as a Therapeutic Target
The Hepatitis C virus is an RNA virus that replicates primarily in hepatocytes. Its genome encodes a single polyprotein that is cleaved into ten mature viral proteins, including structural and nonstructural (NS) proteins. The NS5A protein is a phosphoprotein that plays a multifaceted role in the HCV life cycle, including viral RNA replication, assembly of new virus particles, and modulation of the host immune response.[1] NS5A exists in two functionally distinct phosphorylated states, basal- and hyper-phosphorylated, and its interaction with both viral and host factors is crucial for the formation of the viral replication complex.[2] The essential nature of NS5A for viral propagation makes it an attractive target for antiviral drug development.[3][4] NS5A inhibitors are a class of direct-acting antivirals that bind to the N-terminal domain of NS5A, disrupting its function and potently inhibiting HCV replication.[1]
The Discovery of DBPR110
DBPR110 was identified through a systematic optimization of a previously identified HCV NS5A inhibitor, BP008.[5][6] This optimization process led to the discovery of DBPR110, a dithiazol analogue with significantly enhanced potency against HCV replication.[5][6]
In Vitro Efficacy and Selectivity of DBPR110
The antiviral activity of DBPR110 was evaluated using HCV replicon systems, which are cell-based assays that allow for the study of viral RNA replication in a controlled laboratory setting.
Quantitative Efficacy Data
DBPR110 demonstrated potent inhibition of HCV replication across different genotypes, with picomolar efficacy against genotype 1b.[5][6] The 50% effective concentration (EC50) and the selectivity index (SI), a measure of the compound's therapeutic window, are summarized in the table below.
| HCV Genotype | EC50 (pM) | Selectivity Index (SI) |
| Genotype 1b | 3.9 ± 0.9 | >12,800,000 |
| Genotype 2a | 228.8 ± 98.4 | >173,130 |
Table 1: In vitro efficacy and selectivity of DBPR110 against HCV replicons.[5][6]
Mechanism of Action of DBPR110
DBPR110 exerts its antiviral effect by specifically targeting the NS5A protein of HCV. Resistance studies have shown that mutations conferring resistance to DBPR110 map to the N-terminal region (domain I) of NS5A.[5][6] This indicates that DBPR110 likely binds to this domain, interfering with its function in viral RNA replication.
HCV Replication Cycle and the Role of NS5A
The following diagram illustrates the key stages of the HCV replication cycle and highlights the central role of the NS5A protein, the target of DBPR110.
Resistance Profile of DBPR110
To characterize the resistance profile of DBPR110, HCV replicon cells were cultured in the presence of increasing concentrations of the inhibitor.[5] Resistant colonies were selected and the NS5A gene was sequenced to identify mutations responsible for the reduced susceptibility.
Key Resistance-Associated Substitutions
The primary amino acid substitutions associated with resistance to DBPR110 were identified in domain I of the NS5A protein.
| HCV Genotype | Key Resistance-Associated Substitutions |
| Genotype 1b | P58L/T, Y93H/N |
| Genotype 2a | T24A, P58L, Y93H |
Table 2: Key amino acid substitutions conferring resistance to DBPR110.[5][6]
Synergistic Effects in Combination Therapy
To assess the potential of DBPR110 as part of a combination regimen, its antiviral activity was evaluated in combination with other classes of anti-HCV agents. DBPR110 displayed synergistic effects with alpha interferon (IFN-α), an NS3 protease inhibitor (VX-950), and an NS5B polymerase inhibitor (2’CMA).[5][6] This suggests that DBPR110 could be a valuable component of future combination therapies, potentially leading to improved treatment outcomes and a higher barrier to resistance.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize DBPR110.
HCV Replicon Assay
This assay is used to determine the 50% effective concentration (EC50) of the test compound.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 for selection.
-
DBPR110 stock solution in DMSO.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of DBPR110 in culture medium.
-
Treatment: Remove the culture medium from the cells and add the medium containing the various concentrations of DBPR110. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Luciferase Assay: Measure the luciferase activity in each well according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the replicon assay to determine the 50% cytotoxic concentration (CC50) of the compound.
Materials:
-
Huh-7 cells.
-
DMEM with 10% FBS and antibiotics.
-
DBPR110 stock solution in DMSO.
-
96-well clear plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the HCV Replicon Assay protocol using a clear 96-well plate.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of DBPR110.
Conclusion
DBPR110 is a highly potent and selective inhibitor of HCV NS5A, demonstrating picomolar efficacy against genotype 1b. Its mechanism of action involves targeting domain I of the NS5A protein, a critical component of the viral replication machinery. The identification of key resistance mutations provides valuable insights for future drug design and development. Furthermore, the synergistic effects of DBPR110 with other classes of anti-HCV agents underscore its potential as a cornerstone of future combination therapies. The detailed experimental protocols provided in this whitepaper serve as a resource for researchers dedicated to the discovery and development of novel treatments for Hepatitis C. The promising preclinical profile of DBPR110 warrants further investigation and development as a potential therapeutic agent for HCV-infected patients.
References
- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost effectiveness of combination therapy for hepatitis C: a decision analytic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of a Hepatitis C Virus NS3-NS4A Protease Inhibitor and Alpha Interferon Synergistically Inhibits Viral RNA Replication and Facilitates Viral RNA Clearance in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir and Ribavirin for Hepatitis C in Patients with HIV-1 Coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-based combination anti-viral therapy for hepatitis C virus after liver transplantation: a review and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response-Guided Telaprevir Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
DBPR110: A Technical Guide to a Potent Hepatitis C Virus NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR110 is a highly potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Exhibiting picomolar efficacy against multiple HCV genotypes, DBPR110 represents a significant advancement in the development of direct-acting antivirals (DAAs). This document provides a comprehensive overview of the available technical information regarding DBPR110, including its chemical structure, mechanism of action, biological activity, and relevant experimental protocols. It is intended to serve as a resource for researchers engaged in antiviral drug discovery and development.
Core Molecule: Structure and Properties
DBPR110 is a dithiazol analogue with a symmetric chemical structure, a feature that has been identified as an important contributor to its potent antiviral activity.
-
Molecular Formula: C₅₀H₄₈N₆O₄S₂
-
Molecular Weight: 861.1 g/mol
-
CAS Number: 1310694-75-7
-
Synonyms: MB-110
Synthesis
A detailed, step-by-step synthesis protocol for DBPR110 has not been made publicly available in the reviewed scientific literature or patent databases. Key publications from the discovering institution, the National Health Research Institutes (NHRI) in Taiwan, indicate that the synthesis details would be "reported elsewhere," but a specific follow-up publication containing this information could not be identified.
The synthesis of analogous complex heterocyclic compounds, such as other NS5A inhibitors, typically involves multi-step organic synthesis. This process often includes the formation of thiazole rings, peptide coupling reactions to link the core components, and purification by methods such as column chromatography and high-performance liquid chromatography (HPLC).
Mechanism of Action and Signaling Pathway
DBPR110 targets the HCV NS5A protein, a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1] NS5A does not have enzymatic activity itself but functions as a critical scaffold protein, interacting with both viral and host cellular proteins to create a functional replication complex.[1]
NS5A is known to modulate numerous host cell signaling pathways to promote viral persistence and pathogenesis. One of the key interactions is with the host adaptor protein Grb2 (Growth factor receptor-bound protein 2). By binding to the SH3 domain of Grb2, NS5A can interfere with downstream signaling cascades, notably the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By inhibiting NS5A, DBPR110 is believed to disrupt the formation of the replication complex and restore normal cellular signaling, thereby halting viral propagation.
Below is a diagram illustrating the putative signaling pathway affected by HCV NS5A and inhibited by DBPR110.
Biological Activity and Quantitative Data
DBPR110 is a highly potent inhibitor of HCV replication. Its efficacy has been demonstrated in cell-based HCV replicon assays, which are the standard for evaluating anti-HCV compounds. The replicon system consists of human hepatoma cells (e.g., Huh-7) that contain a self-replicating portion of the HCV genome, often linked to a reporter gene like luciferase for easy quantification of viral replication.
| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | HCV Genotype 3a Replicon | Cytotoxicity (CC₅₀) |
| EC₅₀ | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | 3-50 pM (range) | > 50 µM |
| Selective Index (SI) | > 12,800,000 | > 173,130 | Not Reported | N/A |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selective Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of DBPR110, based on standard methodologies in the field.
HCV Replicon Assay (Luciferase-Based)
This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cell-based system.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of DBPR110 in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of DBPR110. Include "no drug" (vehicle control) and "no cells" (background) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Luciferase Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's Renilla Luciferase Assay System).
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control (as 100% replication) and plot the percentage of inhibition against the compound concentration. Calculate the EC₅₀ value using a non-linear regression analysis.
Cytotoxicity Assay (MTT-Based)
This assay measures the effect of the compound on the metabolic activity of host cells to determine its toxicity.
-
Cell Seeding: Seed Huh-7 cells (or another appropriate cell line) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of DBPR110 as used in the replicon assay.
-
Incubation: Incubate for 72 hours, mirroring the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at approximately 570 nm using a microplate reader. Normalize the data to the vehicle control (as 100% viability) and calculate the CC₅₀ value.
Experimental and Developmental Workflow
The discovery and preclinical evaluation of a potent antiviral agent like DBPR110 typically follows a structured workflow. The diagram below outlines the logical progression from initial discovery to preclinical candidate selection.
Conclusion
DBPR110 is a dithiazol-based NS5A inhibitor with exceptional potency against Hepatitis C virus replication in vitro. Its high efficacy and significant therapeutic window underscore the potential of targeting NS5A for antiviral therapy. While detailed information regarding its synthesis and in vivo pharmacokinetics is not broadly available, the data presented here provide a solid foundation for understanding its mechanism and biological activity. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of DBPR110 as part of a combination therapy for chronic HCV infection.
References
DBPR110: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1310694-75-7
Molecular Formula: C₅₀H₄₈N₆O₄S₂
Abstract
DBPR110, also known as MB-110, is a highly potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1] With a picomolar efficacy in in-vitro replicon systems, DBPR110 represents a significant compound in the study of HCV replication and the development of direct-acting antiviral (DAA) therapies. This technical guide provides a comprehensive overview of the available scientific data on DBPR110, including its mechanism of action, in-vitro efficacy, and the signaling pathways it perturbs. Detailed experimental protocols for relevant assays are also provided to facilitate further research. Information regarding the synthesis, in-vivo studies, pharmacokinetics, toxicology, and clinical trials for DBPR110 is not extensively available in the public domain.
Introduction
Hepatitis C is a global health concern, and the development of effective antiviral therapies is a critical area of research. The HCV NS5A protein is a key component of the viral replication complex, making it an attractive target for therapeutic intervention. DBPR110 has emerged as a lead compound in the class of NS5A inhibitors, demonstrating exceptional potency against multiple HCV genotypes in preclinical studies. This document serves as a technical resource for scientists and professionals involved in antiviral drug discovery and development, summarizing the current knowledge on DBPR110.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1310694-75-7 | [1] |
| Molecular Formula | C₅₀H₄₈N₆O₄S₂ | |
| Molecular Weight | 861.08 g/mol | |
| Appearance | Solid | |
| Density | 1.341±0.06 g/cm³ |
In-Vitro Efficacy
DBPR110 has demonstrated potent inhibitory activity against HCV replication in cell-based replicon assays. The half-maximal effective concentration (EC₅₀) and the selectivity index (SI) are key metrics for its antiviral potency and therapeutic window.
| HCV Genotype | EC₅₀ (pM) | Selectivity Index (SI) | Reference |
| Genotype 1b (HCV1b) | 3.9 ± 0.9 | >12,800,000 | [1] |
| Genotype 2a (HCV2a) | 228.8 ± 98.4 | >173,130 | [1] |
Mechanism of Action and Signaling Pathways
DBPR110 exerts its antiviral effect by directly targeting and inhibiting the function of the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles. Inhibition of NS5A disrupts these processes, leading to a potent suppression of HCV replication.
The HCV NS5A protein is known to interact with a multitude of host cell proteins and modulate various cellular signaling pathways to create a favorable environment for viral propagation. By inhibiting NS5A, DBPR110 likely interferes with these interactions.
HCV NS5A Signaling Pathway
The following diagram illustrates the central role of NS5A in the HCV replication cycle and its interaction with host cell pathways, which are the targets of inhibition by DBPR110.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DBPR110's antiviral activity.
HCV Replicon Assay
This assay is fundamental for determining the in-vitro efficacy of antiviral compounds against HCV replication.
Objective: To quantify the inhibitory effect of DBPR110 on HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell line maintenance).
-
DBPR110 stock solution (e.g., 10 mM in DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DBPR110 in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of DBPR110. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DBPR110 relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Workflow Diagram:
Synthesis and Characterization
Detailed information regarding the chemical synthesis and full characterization (NMR, HPLC, MS) of DBPR110 is not available in the public scientific literature. The synthesis of related dithiazole analogues has been described in the patent literature, suggesting a multi-step synthetic route.
In-Vivo Studies, Pharmacokinetics, and Toxicology
As of the latest available information, no in-vivo efficacy, pharmacokinetic, or toxicology data for DBPR110 has been published in peer-reviewed journals. Such studies are crucial for the progression of any drug candidate towards clinical development.
Clinical Trials
There is no publicly available information indicating that DBPR110 has entered human clinical trials.
Conclusion
DBPR110 is a remarkably potent inhibitor of HCV NS5A, exhibiting picomolar efficacy in in-vitro replicon systems. Its mechanism of action, targeting a key viral protein essential for replication, makes it a valuable tool for virological research and a promising scaffold for the development of novel anti-HCV therapeutics. While the lack of publicly available data on its synthesis, in-vivo properties, and clinical development status limits a full assessment of its therapeutic potential, the existing in-vitro data strongly supports its significance as a lead compound in the fight against Hepatitis C. Further research is warranted to explore the full potential of DBPR110 and its analogues.
References
DBPR110: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral spectrum of DBPR110, a potent inhibitor of the Hepatitis C Virus (HCV). The document focuses on its targeted activity, quantitative efficacy, and the methodologies employed in its virological assessment.
Executive Summary
DBPR110 is a dithiazol analogue that has demonstrated significant antiviral activity against the Hepatitis C Virus. It functions as a nonstructural protein 5A (NS5A) inhibitor, a key component in the HCV replication complex. This targeted mechanism of action translates to highly potent and selective inhibition of specific HCV genotypes. This guide will detail the quantitative measures of its antiviral efficacy, the experimental procedures used to determine this activity, and the molecular interactions underlying its mechanism of action.
Quantitative Antiviral Spectrum of DBPR110
The antiviral activity of DBPR110 has been primarily characterized against Hepatitis C Virus, with specific data available for genotypes 1b and 2a. The efficacy is quantified by the 50% effective concentration (EC50) and the selective index (SI), which is a ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher selective index indicates a more favorable safety profile, as the drug is effective at concentrations far below those that cause cellular toxicity.
| Virus Target | Genotype | EC50 (pM) | Selective Index (SI) | Reference |
| Hepatitis C Virus (HCV) | 1b | 3.9 ± 0.9 | >12,800,000 | [1][2] |
| Hepatitis C Virus (HCV) | 2a | 228.8 ± 98.4 | >173,130 | [1][2] |
Mechanism of Action: Targeting HCV NS5A
DBPR110 exerts its antiviral effect by directly inhibiting the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, DBPR110 disrupts these essential viral processes, leading to a potent suppression of HCV replication.
Signaling Pathway of DBPR110 Action
The following diagram illustrates the inhibitory action of DBPR110 on the HCV replication cycle.
Caption: Inhibition of HCV Replication by DBPR110 via NS5A Targeting.
Experimental Protocols
The quantitative data presented in this guide were primarily derived from HCV replicon assays. These cell-based assays are a standard tool for evaluating the efficacy of anti-HCV compounds.
HCV Replicon Assay Workflow
The following diagram outlines the general workflow of the HCV replicon assay used to determine the EC50 of DBPR110.
References
DBPR110: An In-Depth Technical Guide on In Vitro HCV Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of DBPR110, a potent inhibitor of the Hepatitis C Virus (HCV). The information presented herein is compiled from peer-reviewed research and is intended to serve as a foundational resource for professionals engaged in antiviral drug discovery and development.
Executive Summary
DBPR110 is a novel dithiazol analogue that has demonstrated exceptional potency against Hepatitis C Virus in vitro. It functions as a direct-acting antiviral (DAA) by targeting the viral non-structural protein 5A (NS5A), a critical component of the HCV replication complex. With activity in the picomolar range against multiple HCV genotypes, a high selectivity index, and synergistic effects with other anti-HCV agents, DBPR110 represents a promising candidate for further therapeutic development. This document details its mechanism of action, quantitative antiviral activity, resistance profile, and the experimental protocols used for its characterization.
Mechanism of Action
DBPR110 exerts its antiviral effect by specifically targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. While it has no known enzymatic function, it plays a crucial role as a scaffold within the viral replication complex.
The proposed mechanism of action for DBPR110, similar to other NS5A inhibitors, involves binding to the N-terminal region (domain I) of NS5A.[1][2] This binding event is thought to induce a conformational change in the NS5A protein, leading to the disruption of the functional replication complex.[1] Specifically, the inhibition of NS5A by targeting molecules has been shown to cause the protein to relocate from the endoplasmic reticulum, the site of viral replication, to lipid droplets.[1] This sequestration of NS5A effectively suppresses the formation of new, functional replication complexes, thereby halting viral RNA synthesis.
Quantitative In Vitro Activity
DBPR110 has demonstrated potent and selective inhibition of HCV replication in cell-based assays. Its efficacy was evaluated using HCV replicon systems, which are cell lines that stably replicate a portion of the HCV genome, and in the context of an infectious virus. The primary metrics for in vitro activity are the 50% effective concentration (EC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses the compound's toxicity to the host cells. The ratio of these two values (CC50/EC50) yields the selectivity index (SI), a critical measure of a drug's therapeutic window.
Table 1: In Vitro Anti-HCV Activity of DBPR110
| HCV System | Genotype | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Replicon | 1b | 3.9 ± 0.9 | >50 | >12,800,000 |
| Replicon | 2a | 228.8 ± 98.4 | >50 | >173,130 |
| Infectious Virus | 2a | 18.3 | >50 | >720,461 |
Data sourced from resistance studies on DBPR110.[1][2]
The data clearly indicates that DBPR110 is exceptionally potent, particularly against HCV genotype 1b, with an EC50 in the single-digit picomolar range.[1][2] The susceptibility of the genotype 1b replicon to DBPR110 was found to be 74-fold greater than that of the genotype 2a replicon.[1] Importantly, DBPR110 exhibited no significant cytotoxicity at the highest concentrations tested, resulting in very high selectivity indices.[1]
In Vitro Resistance Profile
A critical aspect of antiviral drug development is understanding the potential for the virus to develop resistance. Resistance to DBPR110 was characterized by culturing HCV replicon cells in the presence of increasing concentrations of the compound. This selection pressure led to the emergence of resistant viral populations, which were then sequenced to identify the specific amino acid substitutions responsible for the reduced susceptibility.
The key resistance-associated substitutions (RASs) were found predominantly within the N-terminal region (domain I) of the NS5A protein.
Table 2: Key Resistance-Associated Substitutions for DBPR110
| Genotype | Primary Substitutions | Compensatory Role |
|---|---|---|
| 1b | P58L/T, Y93H/N | V153M, M202L, M265V |
| 2a | T24A, P58L, Y93H | - |
Data compiled from sequencing of DBPR110-resistant replicons.[1][2][3]
In genotype 1b, substitutions at positions P58 and Y93 were identified as the key drivers of resistance.[1][2][3] Additional mutations were observed that may play a compensatory role, potentially restoring replication fitness that might be impaired by the primary resistance mutations.[1][2] For genotype 2a, substitutions at T24, P58, and Y93 were found to be the key RASs.[1][2][3]
Synergistic Antiviral Effects
Combination therapy is the standard of care for HCV infection, as it increases efficacy and reduces the likelihood of resistance. In vitro studies have shown that DBPR110 exhibits synergistic effects when combined with other classes of anti-HCV agents.[1][2] This suggests that DBPR110 could be a valuable component of a multi-drug therapeutic regimen.
-
Interferon-alpha (IFN-α): Synergistic effects were observed with IFN-α, an immunomodulatory agent.[1][2]
-
NS3 Protease Inhibitors: DBPR110 showed synergy with inhibitors of the NS3 protease.[1][2]
-
NS5B Polymerase Inhibitors: Synergistic activity was also noted with inhibitors targeting the NS5B RNA-dependent RNA polymerase.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
This assay is used to determine the EC50 of an antiviral compound against HCV replication.
-
Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b or 2a) that contain a luciferase reporter gene are used. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and G418 (to maintain the replicon).
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 104 cells per well.
-
After overnight incubation, the medium is replaced with fresh medium containing serial dilutions of DBPR110 or a vehicle control (DMSO).
-
The plates are incubated for 72 hours at 37°C.
-
-
Data Acquisition:
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. Luciferase activity is directly proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
The percentage of replication inhibition is calculated relative to the DMSO-treated control cells.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
This assay is performed in parallel with the replicon assay to determine the CC50 of the compound.
-
Cell Culture: The same Huh-7 host cell line used for the replicon assay (without the replicon) is used.
-
Assay Procedure:
-
Cells are seeded and treated with the same serial dilutions of DBPR110 as in the replicon assay.
-
Plates are incubated for 72 hours at 37°C.
-
-
Data Acquisition:
-
Cell viability is assessed using a standard method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
The percentage of cytotoxicity is calculated relative to the DMSO-treated control cells.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.
-
This protocol is designed to select for and identify viral mutations that confer resistance to DBPR110.
-
Initiation: HCV replicon cells (e.g., genotype 1b) are cultured in medium containing G418.
-
Drug Pressure: The cells are treated with increasing concentrations of DBPR110, starting from a concentration 50-fold the EC50 and escalating up to 50,000-fold the EC50.[1]
-
Colony Selection: Over time, cells that harbor replicons with resistance mutations will survive and form colonies. These individual colonies are isolated.
-
Expansion and Analysis: Each resistant clone is expanded. Total RNA is then extracted from the cells.
-
Sequencing: The NS5A-coding region of the viral RNA is amplified using RT-PCR and then sequenced.
-
Identification: The resulting sequences are compared to the wild-type sequence to identify amino acid substitutions that are associated with the resistant phenotype.[1]
Conclusion
DBPR110 is a highly potent and selective in vitro inhibitor of HCV replication, targeting the NS5A protein. Its picomolar efficacy against key genotypes, favorable safety profile in cell culture, and synergistic activity with other antiviral classes underscore its potential as a clinical candidate. While resistance can be induced in vitro through specific mutations in NS5A, this profile provides valuable information for the strategic design of combination therapies to ensure a high barrier to resistance. The data presented in this guide supports the continued investigation of DBPR110 and its analogues in the development of next-generation HCV therapeutics.
References
- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Binding Site of DBPR110 on Hepatitis C Virus NS5A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding interaction between the potent antiviral agent DBPR110 and its target, the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). DBPR110 demonstrates picomolar efficacy against HCV genotypes 1b and 2a, establishing it as a significant subject of study in the development of direct-acting antivirals. This document synthesizes the current understanding of the DBPR110 binding site on NS5A, drawing from resistance studies, computational modeling, and the established structural biology of NS5A. Detailed experimental methodologies are provided for key assays, and the known signaling pathways involving NS5A are illustrated to contextualize the inhibitor's mechanism of action. All quantitative data are presented in tabular format for clarity and comparative analysis.
Introduction to DBPR110 and its Target, NS5A
DBPR110 is a dithiazole analog that has emerged as a highly potent inhibitor of Hepatitis C Virus replication.[1][2] It belongs to the class of direct-acting antivirals (DAAs) that target the viral protein NS5A.[1][2]
The NS5A protein is a crucial component of the HCV replication complex.[3] It is a zinc-binding, proline-rich phosphoprotein with three domains.[4][5] While it has no known enzymatic function, NS5A is essential for viral RNA replication and virion assembly through its interactions with other viral and host proteins.[3][6][7] The N-terminal Domain I of NS5A contains an amphipathic helix that anchors the protein to the endoplasmic reticulum membrane and is known to form a dimer, which is the putative target of many NS5A inhibitors.[8][9][10]
The DBPR110 Binding Site on NS5A
The precise binding site of DBPR110 on NS5A has been elucidated primarily through in vitro resistance selection studies and computational docking models.[1] A co-crystal structure of the DBPR110-NS5A complex is not publicly available.
2.1. Resistance-Associated Substitutions
The most compelling evidence for the location of the DBPR110 binding site comes from the analysis of viral variants that emerge under selective pressure from the drug. These resistance-associated substitutions (RASs) pinpoint the amino acid residues critical for drug binding and efficacy. Sequencing of DBPR110-resistant HCV replicons has identified key mutations predominantly within Domain I of NS5A.[1][2]
For HCV genotype 1b , the primary RASs are:
-
P58L/T
-
Y93H/N
Additionally, several mutations have been identified as playing a compensatory role in replication and drug resistance in genotype 1b:
-
V153M
-
M202L
-
M265V
For HCV genotype 2a , the key RASs identified are:
-
T24A
-
P58L
-
Y93H
The clustering of these mutations in the N-terminal region of Domain I strongly suggests that this region forms the binding pocket for DBPR110.[1][2]
2.2. Computational Modeling
Computational docking studies of DBPR110 with the crystal structure of NS5A Domain I corroborate the findings from resistance studies.[1] These models show DBPR110 situated within the dimeric interface of NS5A, with the resistance-conferring residues, such as P58 and Y93, in close proximity to the docked inhibitor.[1][4] The model suggests that mutations at these positions would likely disrupt the binding affinity of DBPR110.[1]
Quantitative Analysis of DBPR110 Potency and Resistance
The antiviral activity of DBPR110 is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture. The development of resistance leads to a significant increase in the EC50 value.
| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | Reference |
| EC50 (Wild-Type) | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | [1][2] |
| Selectivity Index (SI) | >12,800,000 | >173,130 | [1][2] |
The emergence of resistance mutations has a dramatic effect on the potency of DBPR110. For instance, cells harboring resistant replicons can exhibit a more than 14,000-fold increase in the EC50 value compared to the wild-type parental cells.[1]
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used to characterize the interaction between DBPR110 and NS5A.
4.1. HCV Replicon Assay
This assay is used to determine the EC50 of antiviral compounds.
Methodology:
-
Cell Seeding: Plate Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase) in 96-well plates at a density of 1 x 104 cells/well. Incubate for 4 hours to allow cell attachment.
-
Compound Addition: Prepare serial dilutions of DBPR110 in complete culture medium. Aspirate the initial medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega).
-
Data Analysis: Normalize the luciferase signals to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC50.
4.2. Resistance Selection Study
This protocol is designed to select for and identify resistance-associated substitutions.
Methodology:
-
Initial Culture: Culture HCV replicon cells in the presence of G418 (to maintain the replicon) and a starting concentration of DBPR110 (e.g., 50-fold the EC50).
-
Dose Escalation: Gradually increase the concentration of DBPR110 in the culture medium as the cells become resistant and resume growth. This selection process can range from 50- to 50,000-fold the initial EC50.[1]
-
Clonal Isolation: Isolate individual cell clones that are capable of replicating in the presence of high concentrations of DBPR110.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones.
-
RT-PCR and Sequencing: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region. Sequence the PCR products to identify amino acid substitutions compared to the wild-type NS5A sequence.
4.3. Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of DBPR110 to the cells.
-
Incubation: Incubate for the same duration as the replicon assay (e.g., 72 hours).
-
Cell Viability Measurement: Use a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI) is then calculated as CC50/EC50.
NS5A Signaling and Mechanism of Action of DBPR110
NS5A is a multifunctional protein that interacts with a multitude of host and viral proteins to modulate various cellular pathways, thereby creating a favorable environment for viral replication.[6][11]
5.1. Known Signaling Interactions of NS5A
NS5A has been shown to interact with several key signaling molecules, including:
-
Growth factor receptor-bound protein 2 (Grb2): NS5A can bind to the SH3 domain of the Grb2 adaptor protein, potentially interfering with mitogenic signaling pathways such as the ERK1/2 pathway.[12]
-
Components of the Unfolded Protein Response (UPR): The replication of HCV, which occurs on ER-derived membranes, can induce ER stress and activate the UPR.[5] NS5A is a component of the replication complex and is implicated in this process.[5]
-
PKR: NS5A has been reported to bind to and inhibit the double-stranded RNA-activated protein kinase (PKR), a key component of the innate immune response.[5]
5.2. Putative Mechanism of Action of DBPR110
The primary mechanism of action of DBPR110 is believed to be the direct inhibition of NS5A function within the viral replication complex. By binding to Domain I, DBPR110 is thought to:
-
Inhibit NS5A Dimerization: Many NS5A inhibitors are symmetrical molecules that are thought to bind to the NS5A dimer interface, preventing the proper formation or function of the dimer.
-
Disrupt RNA Binding: The binding of the inhibitor may allosterically alter the conformation of NS5A, thereby impairing its ability to bind to the viral RNA.
-
Interfere with Replication Complex Formation: NS5A is a scaffold for the assembly of the replication complex. By binding to NS5A, DBPR110 likely disrupts the essential interactions between NS5A and other viral proteins (like NS5B) and host factors required for the formation of a functional replication complex.
The downstream effect of this direct binding is the potent inhibition of viral RNA synthesis.
Visualizations
6.1. Logical Flow of Resistance Identification
Caption: Workflow for identifying DBPR110 resistance mutations.
6.2. Postulated Mechanism of Action of DBPR110
Caption: DBPR110 inhibits HCV replication by targeting NS5A.
6.3. Overview of NS5A Interaction with Host Signaling
Caption: NS5A interacts with and modulates host cell signaling pathways.
Conclusion
DBPR110 is a picomolar inhibitor of HCV replication that targets Domain I of the viral NS5A protein. The binding site has been characterized through extensive resistance selection studies, which consistently identify mutations at key residues such as P58 and Y93 in genotype 1b, and T24, P58, and Y93 in genotype 2a. These findings are supported by computational models. The mechanism of action is the disruption of NS5A's essential functions in viral replication, likely through the inhibition of dimerization and interference with the formation of the replication complex. Further elucidation of the precise molecular interactions would be greatly enhanced by a co-crystal structure of DBPR110 bound to NS5A. This guide provides a foundational understanding for researchers engaged in the study of NS5A inhibitors and the development of novel antiviral therapeutics.
References
- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hepatitis C Virus Subgenomic Replicons Induce Endoplasmic Reticulum Stress Activating an Intracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. iasusa.org [iasusa.org]
- 8. Crystal Structure of a Novel Dimeric Form of NS5A Domain I Protein from Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
This technical guide provides a comprehensive overview of the chemical analogs related to DBPR110, a highly potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). DBPR110 has demonstrated exceptional activity against HCV replicons, with an EC50 of 3.9 ± 0.9 pM for genotype 1b and 228.8 ± 98.4 pM for genotype 2a.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships (SAR) and the design of novel NS5A inhibitors.
The Core Structure and Mechanism of Action of DBPR110 and its Analogs
The NS5A protein itself is a zinc-binding phosphoprotein that plays a crucial role in the HCV life cycle, although it possesses no known enzymatic activity.[5] It is involved in the formation of the membranous web, the site of viral replication.[2] NS5A inhibitors are thought to disrupt the normal function of NS5A, leading to a potent antiviral effect.[2][4]
Quantitative Data on DBPR110 Activity
The following table summarizes the reported in vitro activity of DBPR110 against different HCV genotypes.
| Compound | HCV Genotype | Assay System | EC50 (pM) | Selective Index (SI) |
| DBPR110 | 1b | Replicon | 3.9 ± 0.9 | >12,800,000 |
| DBPR110 | 2a | Replicon | 228.8 ± 98.4 | >173,130 |
Table 1: In Vitro Antiviral Activity of DBPR110. [1]
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and evaluation of DBPR110 and its chemical analogs, based on methodologies reported for other potent NS5A inhibitors.[6][7]
General Synthesis of Dithiazol-Based NS5A Inhibitors
The synthesis of dithiazol analogs, such as DBPR110, typically involves a multi-step sequence. A common strategy is the construction of a central core structure, followed by the coupling of side-chain moieties.
DOT Script for a Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for dithiazol-based NS5A inhibitors.
Detailed Methodologies:
-
Thiazole Ring Formation: A common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
-
Functionalization: The resulting thiazole ring can be further functionalized, for instance, by bromination at specific positions to allow for subsequent cross-coupling reactions.
-
Core Formation: For dimeric structures, a key step is the coupling of two functionalized thiazole units. This can be achieved through various palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
-
Side-Chain Attachment: The final step involves the attachment of the desired side chains, which are crucial for optimizing the antiviral potency and pharmacokinetic properties of the analogs.
HCV Replicon Assay for Antiviral Activity
The antiviral activity of the synthesized compounds is typically evaluated using a cell-based HCV replicon assay.
DOT Script for HCV Replicon Assay Workflow:
Caption: Workflow for the HCV replicon assay to determine antiviral potency.
Detailed Methodologies:
-
Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The treated cells are incubated for a specific period (e.g., 72 hours) to allow for HCV replication.
-
Reporter Gene Assay: The level of HCV RNA replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the reduction in reporter gene activity against the compound concentration. The 50% cytotoxic concentration (CC50) is determined in parallel using a cell viability assay, and the selective index (SI) is calculated as the ratio of CC50 to EC50.
Structure-Activity Relationship (SAR) of DBPR110 Analogs
While specific SAR data for a series of DBPR110 analogs is not publicly available, general SAR trends for potent NS5A inhibitors can be extrapolated. The potency and pharmacokinetic properties of these analogs are highly dependent on the nature and substitution pattern of the core and side-chain moieties.
DOT Script for a Logical Relationship in SAR:
Caption: Key structural elements influencing the properties of DBPR110 analogs.
Key SAR Observations for NS5A Inhibitors:
-
Symmetry: A high degree of symmetry in the molecule often correlates with high potency, likely due to the dimeric nature of the NS5A target.
-
Central Core: The nature of the central aromatic or heteroaromatic core is critical for establishing the correct geometry for binding.
-
Side Chains: The side chains, often containing proline or other cyclic amino acid derivatives, play a crucial role in interacting with specific residues in the NS5A protein. Modifications to these side chains can significantly impact potency and the resistance profile.
-
Linkers: The linkers connecting the side chains to the central core influence the overall conformation of the molecule and are important for optimal binding.
Conclusion
DBPR110 represents a class of exceptionally potent NS5A inhibitors with a dithiazol core. The development of chemical analogs of DBPR110 requires a deep understanding of the structure-activity relationships that govern the interaction of these molecules with the NS5A protein. By systematically modifying the core structure and the side-chain moieties, it is possible to design novel analogs with improved potency, a broader spectrum of activity against different HCV genotypes, and a better resistance profile. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery of next-generation antiviral therapies for Hepatitis C.
References
- 1. DBPR-110 | TargetMol [targetmol.com]
- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 3. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
DBPR110: A Technical Guide for Hepatitis C Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a significant global health concern, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the promising new generation of DAAs is DBPR110, a potent inhibitor of the HCV nonstructural protein 5A (NS5A). This technical guide provides an in-depth overview of DBPR110, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation, to support further research and development in the field of HCV therapeutics.
Core Concepts: Mechanism of Action
DBPR110 is a dithiazol analogue that targets the HCV NS5A protein.[1][2] NS5A is a crucial multifunctional phosphoprotein essential for HCV RNA replication and the assembly of new virus particles.[1][2][3] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral proteins (such as NS4B and NS5B), the viral RNA, and various host cell proteins.[2][3]
NS5A plays a critical role in the formation of the "membranous web," a specialized intracellular membrane structure derived from the endoplasmic reticulum, which serves as the site for viral replication.[2] By inhibiting NS5A, DBPR110 is believed to disrupt the formation and function of the HCV replication complex, thereby potently inhibiting viral replication.[1][2]
Signaling Pathway of HCV NS5A and Inhibition by DBPR110
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the proposed point of intervention for DBPR110.
Caption: Proposed mechanism of action of DBPR110 on the HCV replication cycle.
Quantitative Data Summary
DBPR110 has demonstrated potent antiviral activity against multiple HCV genotypes in preclinical studies. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Efficacy of DBPR110 against HCV Replicons
| HCV Genotype | EC50 (pM) | Selective Index (CC50/EC50) |
| 1b | 3.9 ± 0.9 | >12,800,000 |
| 2a | 228.8 ± 98.4 | >173,130 |
| 3a | 3-50 (range) | Not Reported |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. The selective index is a ratio of the drug's toxicity to its efficacy. A higher selective index is desirable.
Data sourced from[1][2][4][5].
Table 2: In Vitro Efficacy of DBPR110 against Infectious HCV
| HCV Genotype | EC50 (pM) | Selective Index (CC50/EC50) |
| 2a | Not explicitly stated, but SI is >720,461 | >720,461 |
Data sourced from[2].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-HCV activity of DBPR110.
HCV Replicon Assay
The HCV replicon system is a powerful tool for studying viral RNA replication in a cell culture model without the production of infectious virus particles.
Objective: To determine the concentration at which DBPR110 effectively inhibits HCV RNA replication.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes (e.g., 1b, 2a) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of DBPR110. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter replicon is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to the inhibition of HCV replication.
-
qRT-PCR: Alternatively, total RNA is extracted from the cells, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration at which DBPR110 becomes toxic to the host cells.
Methodology:
-
Cell Culture: Parental Huh-7 cells (without the HCV replicon) are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of DBPR110 as used in the replicon assay.
-
Incubation: The cells are incubated for the same duration as the replicon assay.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.
Resistance Studies
Objective: To identify the amino acid substitutions in NS5A that confer resistance to DBPR110.
Methodology:
-
Dose Escalation: HCV replicon cells are cultured in the presence of increasing concentrations of DBPR110 over a prolonged period.
-
Selection of Resistant Clones: Cells that can survive and replicate in the presence of high concentrations of the inhibitor are selected and expanded.
-
RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell clones. The NS5A coding region is then amplified by RT-PCR and sequenced.
-
Sequence Analysis: The NS5A sequences from the resistant clones are compared to the wild-type sequence to identify amino acid substitutions.
Key Resistance-Associated Substitutions:
-
Genotype 1b: P58L/T and Y93H/N were identified as key substitutions for resistance. V153M, M202L, and M265V may play a compensatory role.[1][2]
-
Genotype 2a: T24A, P58L, and Y93H were the key substitutions for resistance selection.[1][2]
Synergy Studies
Objective: To evaluate the combined antiviral effect of DBPR110 with other anti-HCV agents.
Methodology:
-
Checkerboard Assay: HCV replicon cells are treated with a matrix of concentrations of DBPR110 in combination with another antiviral drug (e.g., an NS3/4A protease inhibitor, an NS5B polymerase inhibitor, or interferon-alpha).
-
Quantification of Antiviral Activity: After incubation, the level of HCV replication is quantified using a luciferase assay or qRT-PCR.
-
Synergy Analysis: The data is analyzed using mathematical models (e.g., MacSynergy II) to determine if the combination effect is synergistic, additive, or antagonistic.
DBPR110 has been shown to have synergistic effects when combined with interferon-alpha, an NS3 protease inhibitor, and an NS5B polymerase inhibitor.[1][2][4]
Experimental Workflow for Antiviral Compound Evaluation
The following diagram outlines the general workflow for the preclinical evaluation of a novel anti-HCV compound like DBPR110.
Caption: Preclinical evaluation workflow for a novel anti-HCV compound.
Conclusion and Future Directions
DBPR110 is a highly potent and selective inhibitor of HCV NS5A with a favorable preclinical profile. Its picomolar potency against multiple HCV genotypes and synergistic effects with other DAAs highlight its potential as a component of future combination therapies for HCV infection.[1][2][4] The successful technology transfer of DBPR110 for further development and its investigational new drug (IND) application approval by the US-FDA underscore its clinical promise.[4] Further research, including comprehensive clinical trials, is necessary to fully elucidate the safety and efficacy of DBPR110 in patients with chronic hepatitis C. The detailed methodologies and data presented in this guide are intended to facilitate and inform these future investigations.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. New insights regarding HCV-NS5A structure/function and indication of genotypic differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DBPR110 in HCV Replicon Assays
These application notes provide a detailed protocol for utilizing DBPR110, a potent Hepatitis C Virus (HCV) NS5A inhibitor, in a replicon assay system. This document is intended for researchers, scientists, and drug development professionals working on HCV therapeutics.
Introduction
Hepatitis C virus (HCV) is a leading cause of chronic liver disease worldwide.[1] The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes.[2] DBPR110 is a novel and highly potent small molecule inhibitor that targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][3] The HCV replicon system is a powerful in vitro tool for studying viral replication and evaluating the efficacy of antiviral compounds.[4][5][6] This document outlines the experimental protocol for assessing the anti-HCV activity of DBPR110 using a transient HCV replicon assay with a luciferase reporter.
Quantitative Data Summary
DBPR110 has demonstrated significant potency and a favorable selectivity index against various HCV genotypes in replicon assays. The following table summarizes the key quantitative data for DBPR110.[1][3]
| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | HCV Genotype 2a Infectious Virus |
| EC50 (50% Effective Concentration) | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | 18.3 pM |
| CC50 (50% Cytotoxic Concentration) | > 50 µM | > 50 µM | > 50 µM |
| Selective Index (CC50/EC50) | > 12,800,000 | > 173,130 | > 720,461 |
Experimental Protocol: Transient HCV Replicon Assay
This protocol details the methodology for determining the antiviral activity of DBPR110 using a transient HCV replicon assay that employs a luciferase reporter for quantification of viral replication.
Materials and Reagents
-
Huh-7.5 cells
-
HCV replicon RNA (e.g., genotype 1b or 2a) containing a luciferase reporter gene (e.g., Renilla or Firefly)
-
DBPR110
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
Electroporation buffer
-
Electroporator and cuvettes
-
12-well cell culture plates
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay Reagent, Promega)
-
Luminometer
-
T7 MegaScript transcription kit (Ambion)
-
ScaI restriction enzyme
Methodology
-
In Vitro RNA Transcription:
-
Linearize the plasmid DNA containing the HCV replicon construct using ScaI digestion.
-
Synthesize HCV replicon RNA transcripts in vitro from the linearized DNA template using a T7 MegaScript transcription kit according to the manufacturer's instructions.[3]
-
-
Cell Preparation and Electroporation:
-
Culture Huh-7.5 cells in complete medium to about 80% confluency.
-
Trypsinize and resuspend the cells in electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Mix the in vitro transcribed HCV replicon RNA with the cell suspension.
-
Transfer the mixture to an electroporation cuvette and deliver an electrical pulse to introduce the RNA into the cells.[3]
-
-
Compound Treatment:
-
Seed the electroporated cells into 12-well plates at a density of 1 x 10^5 cells per well.[3]
-
Allow the cells to attach for 4 hours.
-
Prepare serial dilutions of DBPR110 in complete medium.
-
After the 4-hour incubation, replace the medium with fresh medium containing various concentrations of DBPR110 or a vehicle control (e.g., DMSO).[3]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Luciferase Assay:
-
After the 72-hour incubation, lyse the cells.
-
Transfer 5 µl of the cell lysate to a luminometer plate.
-
Add 25 µl of the Renilla Luciferase Assay Reagent to each well.[3]
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
To assess the effect on viral translation, measure luciferase activity at an early time point (e.g., 4 hours post-transfection).[3]
-
To determine the inhibition of HCV replication, compare the luciferase activity in DBPR110-treated cells to the vehicle-treated control at 72 hours.[3]
-
The relative luciferase activity from the mock-treated cells is set to 100%.[3]
-
Calculate the EC50 value, which is the concentration of DBPR110 that inhibits HCV replication by 50%.
-
Signaling Pathway and Experimental Workflow
HCV Replication and Inhibition by DBPR110
The following diagram illustrates the simplified pathway of HCV replication within a host cell and the point of inhibition by DBPR110. HCV RNA enters the cell and is translated to produce a polyprotein, which is then cleaved into structural and non-structural (NS) proteins. The NS proteins, including NS5A, form a replication complex that is responsible for replicating the viral RNA. DBPR110 specifically targets and inhibits the function of NS5A, thereby blocking viral replication.[1][3]
Caption: HCV replication pathway and DBPR110 inhibition of the NS5A-containing replication complex.
Experimental Workflow for DBPR110 HCV Replicon Assay
The diagram below outlines the key steps of the experimental workflow for evaluating the anti-HCV activity of DBPR110 using the replicon assay.
Caption: Workflow for the DBPR110 HCV replicon assay.
References
- 1. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DBPR110 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR110 is a highly potent and selective inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome.[3][4] Unlike enzymes with catalytic activity, NS5A functions as a scaffold protein, orchestrating the interactions between other viral proteins (such as NS4B and the NS5B RNA polymerase) and host cell factors to create an environment conducive to viral replication.[3][5] DBPR110 exerts its antiviral effect by targeting NS5A, thereby disrupting the integrity and function of the replication complex. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of DBPR110 using cell-based assays.
Data Presentation
The antiviral activity and cytotoxicity of DBPR110 have been quantified using HCV replicon systems. The following tables summarize the key quantitative data for DBPR110.
Table 1: In Vitro Antiviral Activity of DBPR110 Against HCV Replicons
| HCV Genotype | Replicon System | EC₅₀ (pM) | Reference |
| Genotype 1b | Luciferase Reporter | 3.9 ± 0.9 | [1][2] |
| Genotype 2a | Luciferase Reporter | 228.8 ± 98.4 | [1][2] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of DBPR110 required to inhibit 50% of HCV replicon replication.
Table 2: In Vitro Cytotoxicity and Selectivity of DBPR110
| Cell Line | CC₅₀ (µM) | Selective Index (SI) | Reference |
| Huh-7 derived | >50 | >12,800,000 (Genotype 1b) | [2] |
| Huh-7 derived | >50 | >173,130 (Genotype 2a) | [2] |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selective Index (SI = CC₅₀/EC₅₀) indicates the therapeutic window of the compound.
Mandatory Visualizations
DBPR110 Mechanism of Action in the HCV Replication Complex
Caption: DBPR110 targets the HCV NS5A protein, disrupting the viral replication complex.
Experimental Workflow for Evaluating DBPR110
Caption: Workflow for assessing the antiviral efficacy and cytotoxicity of DBPR110.
Experimental Protocols
HCV Replicon Assay (Antiviral Activity)
This assay is the gold standard for determining the in vitro potency of HCV inhibitors. It utilizes human hepatoma cells (Huh-7 or derivatives) containing a subgenomic HCV RNA that replicates autonomously.[6] These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.[6][7]
Objective: To determine the EC₅₀ value of DBPR110.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
G418 (for maintaining replicon-bearing cells).
-
DBPR110 stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Trypsinize and resuspend the cells in a medium without G418.
-
Seed the cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of DBPR110 in culture medium. A typical starting concentration for a potent compound like DBPR110 would be in the nanomolar range, with dilutions covering a picomolar to micromolar range.
-
Include a vehicle control (DMSO) at the same final concentration as in the compound dilutions (typically ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of HCV Replication:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC₅₀ value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).
-
Cytotoxicity Assay (MTT or MTS Assay)
This assay is performed in parallel with the antiviral assay to determine the concentration at which the test compound is toxic to the host cells.
Objective: To determine the CC₅₀ value of DBPR110.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
DBPR110 stock solution (in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay.
-
Microplate reader (spectrophotometer).
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the HCV Replicon Assay protocol, using a clear 96-well plate and cells without the replicon.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Readout:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value using non-linear regression analysis.
-
References
- 1. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DBPR110 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR110 is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] Its high efficacy, with reported EC50 values in the picomolar range for HCV replicons, makes it a valuable tool for in vitro studies of HCV replication and for the development of novel antiviral therapies.[1][2][3] Proper preparation and storage of DBPR110 solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity. These application notes provide detailed protocols for the preparation and storage of DBPR110 solutions, as well as a summary of its in vitro application in HCV replicon assays.
Data Presentation
Quantitative data regarding the solubility and stability of DBPR110 is crucial for accurate and reproducible experimental design. While specific manufacturer's data may vary, the following tables provide a summary of available information and general recommendations. Researchers should always consult the Certificate of Analysis (COA) for lot-specific details.
Table 1: Solubility of DBPR110
| Solvent | Recommended Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DBPR110 is readily soluble in DMSO. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. |
Table 2: Storage and Stability of DBPR110
| Form | Storage Temperature | Recommended Duration | Light Exposure | Notes |
| Solid | -20°C or -80°C | Up to 1 year | Protect from light | Store in a tightly sealed container in a dry environment. |
| DMSO Stock Solution (e.g., 10 mM) | -20°C | Up to 3 months | Protect from light (use amber vials) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light (use amber vials) | Recommended for long-term storage. | |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Not applicable | DBPR110 may precipitate in aqueous solutions. It is not recommended to store aqueous dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DBPR110 Stock Solution in DMSO
Materials:
-
DBPR110 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate the vial containing solid DBPR110 to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of DBPR110 provided by the manufacturer. The molecular weight of DBPR110 is required for this calculation.
-
Add the calculated volume of DMSO to the vial of DBPR110.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the 10 mM stock solution into single-use, sterile, amber vials to protect from light and minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM DBPR110 stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., DMEM)
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM DBPR110 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in culture medium that has been pre-warmed to 37°C.[1] The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
For example, to prepare a 100 µL working solution with a final DBPR110 concentration of 1 nM and a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO.
-
Add a small volume of the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
-
Use the freshly prepared working solutions immediately in your experiment. Do not store aqueous working solutions.
Protocol 3: In Vitro HCV Replicon Assay
This protocol provides a general workflow for assessing the antiviral activity of DBPR110 using a cell-based HCV replicon assay with a luciferase reporter.
Materials:
-
Huh-7.5 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
DBPR110 working solutions
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7.5 replicon cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
-
Compound Addition: After allowing the cells to adhere (typically overnight), carefully remove the culture medium and add fresh medium containing the serially diluted DBPR110 working solutions. Include appropriate controls:
-
Vehicle control (medium with the same final concentration of DMSO as the test wells)
-
Positive control (a known HCV inhibitor)
-
Untreated control
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay kit.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each DBPR110 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DBPR110 concentration.
-
Calculate the 50% effective concentration (EC50) value using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for DBPR110 solution preparation and storage.
Caption: DBPR110 mechanism of action in inhibiting HCV replication.
References
- 1. DBPR-110 | TargetMol [targetmol.com]
- 2. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBPR110 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Publicly available information regarding in vivo animal model studies for the Hepatitis C Virus (HCV) NS5A inhibitor, DBPR110 (also known as MB110), is limited. While its potent in vitro activity has been documented, detailed protocols and quantitative data from preclinical animal studies are not extensively published. The following application notes and protocols are therefore based on established methodologies for evaluating antiviral agents in vivo and should be adapted based on internal institutional data and guidelines.
Introduction to DBPR110
DBPR110 is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] In vitro studies have demonstrated its exceptional efficacy, with a 50% effective concentration (EC50) in the picomolar range against HCV genotype 1b replicons.[1][2][3] DBPR110 has also shown activity against genotype 2a.[1][2] Its mechanism of action involves targeting the NS5A protein, which is crucial for HCV RNA replication and virion assembly. An Investigational New Drug (IND) application for DBPR110 was granted by the U.S. Food and Drug Administration (FDA), indicating it has undergone safety and toxicology evaluations.[4][5]
In Vitro Efficacy of DBPR110
Prior to conducting in vivo studies, it is essential to characterize the in vitro antiviral activity of DBPR110. The following table summarizes the reported in vitro efficacy data.
| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon |
| EC50 | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM |
| Selective Index (CC50/EC50) | >12,800,000 | >173,130 |
| Table 1: In Vitro Efficacy of DBPR110 in HCV Replicon Systems.[1][2] |
Proposed In Vivo Animal Model Studies
The following sections outline general protocols for evaluating the efficacy, pharmacokinetics, and safety of DBPR110 in animal models. These are generalized protocols and should be tailored to the specific research question and institutional guidelines.
Animal Model Selection
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-HCV agents. Due to the limited host range of HCV, several specialized models are utilized:
-
Humanized Mouse Models: Mice with chimeric human livers (e.g., uPA/SCID mice) are susceptible to HCV infection and are considered the gold standard for efficacy studies.
-
Transgenic Mouse Models: Mice expressing HCV proteins can be used to study specific aspects of viral pathogenesis and host-virus interactions.
-
Rodent Models (for Pharmacokinetics and Toxicology): Standard laboratory mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are suitable for pharmacokinetic and initial toxicology studies.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DBPR110 in a relevant animal model.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Formulation: DBPR110 should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO, PEG400, and saline). The formulation should be optimized for the intended route of administration.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of 1-2 mg/kg is administered via the tail vein to determine key PK parameters like clearance and volume of distribution.
-
Oral (PO) Administration: A single dose of 5-10 mg/kg is administered by oral gavage to assess oral bioavailability.
-
-
Sample Collection: Blood samples (approx. 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of DBPR110 are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
| Table 2: Key Pharmacokinetic Parameters. |
Workflow for a Typical Pharmacokinetic Study:
Caption: Workflow for a pharmacokinetic study of DBPR110.
Efficacy Studies in a Humanized Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of DBPR110 against HCV infection.
Experimental Protocol:
-
Animal Model: uPA/SCID mice with chimeric human livers.
-
HCV Infection: Mice are infected with a patient-derived HCV isolate or a cell culture-adapted strain. Viral load is monitored weekly via RT-qPCR of mouse serum.
-
Treatment Groups:
-
Vehicle control
-
DBPR110 (e.g., 1, 3, and 10 mg/kg, once or twice daily)
-
Positive control (e.g., an approved NS5A inhibitor)
-
-
Dosing: Treatment is initiated once a stable HCV infection is established. DBPR110 is administered orally for a duration of 2-4 weeks.
-
Efficacy Assessment:
-
Viral Load: HCV RNA levels in serum are quantified weekly.
-
Liver Histology: At the end of the study, liver tissue is collected for histological analysis to assess liver damage and inflammation.
-
Intrahepatic HCV RNA: HCV RNA levels in the liver are quantified.
-
-
Data Analysis: The reduction in viral load (log10 IU/mL) compared to the vehicle control group is the primary efficacy endpoint.
Workflow for an In Vivo Efficacy Study:
Caption: Workflow for an in vivo efficacy study of DBPR110.
Toxicology Studies
Objective: To assess the safety profile of DBPR110 in preclinical species.
Experimental Protocol:
-
Animal Model: Two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Range Finding Study: An initial study to determine the maximum tolerated dose (MTD).
-
GLP-Compliant Repeated-Dose Toxicology Study:
-
Duration: Typically 28 or 90 days, depending on the intended clinical use.
-
Treatment Groups: Vehicle control, low dose, mid dose, and high dose.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology and clinical chemistry), and urinalysis.
-
Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
-
Safety Pharmacology Studies: To evaluate the effects of DBPR110 on vital functions (cardiovascular, respiratory, and central nervous systems).
Signaling Pathway of HCV NS5A Inhibition
DBPR110 targets the NS5A protein, a key component of the HCV replication complex. NS5A is a phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, DBPR110 is thought to induce a conformational change in the protein, disrupting its function and thereby inhibiting viral replication.
Caption: Mechanism of action of DBPR110 in inhibiting HCV replication.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DBPR-110 | TargetMol [targetmol.com]
- 3. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule Inhibits Hepatitis C Virus Propagation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
DBPR110: Application and Protocols for Cell Culture Experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DBPR110 in cell culture experiments.
Introduction
DBPR110 is a potent inhibitor of the non-structural protein 5A (NS5A), a key protein involved in the replication of the Hepatitis C virus (HCV). Its primary application lies in antiviral research, specifically in the context of HCV infection. While the direct application of DBPR110 in cancer cell culture experiments is not documented in publicly available literature, this document provides a detailed framework for its use in its established field of virology. The protocols and methodologies described herein can be adapted by researchers for exploratory studies in other areas, bearing in mind the compound's known mechanism of action.
Mechanism of Action
DBPR110 exerts its antiviral effect by targeting the NS5A protein of HCV. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles. By inhibiting NS5A, DBPR110 effectively disrupts the viral life cycle.
Below is a diagram illustrating the simplified signaling pathway of HCV replication and the point of intervention for DBPR110.
Quantitative Data
The potency of DBPR110 is typically measured by its half-maximal effective concentration (EC50) in cell-based HCV replicon assays. These assays utilize cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.
| HCV Genotype | Replicon System | EC50 (pM) |
| Genotype 1b | Huh7-derived | 3.9 ± 0.9 |
| Genotype 2a | Huh7-derived | 228.8 ± 98.4 |
Note: EC50 values can vary depending on the specific cell line, replicon construct, and assay conditions. Researchers should determine the EC50 in their own experimental system.
Experimental Protocols
Protocol 1: Determination of EC50 using an HCV Replicon Assay
This protocol outlines the steps to determine the antiviral activity of DBPR110 in a luciferase-based HCV replicon assay.
Materials:
-
HCV replicon-containing cell line (e.g., Huh7-Lunet/T7)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
DBPR110 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the DBPR110 stock solution in complete DMEM. A typical starting concentration for the highest dose might be 1 nM, with 10-fold serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest DBPR110 concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared DBPR110 dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each DBPR110 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DBPR110 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of DBPR110 to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Parental cell line (without the HCV replicon, e.g., Huh7)
-
Complete DMEM
-
DBPR110 stock solution
-
96-well cell culture plates (clear)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed the parental cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of DBPR110 in complete DMEM, mirroring the concentrations used in the antiviral assay.
-
Treat the cells with the DBPR110 dilutions and a vehicle control.
-
-
Incubation:
-
Incubate for 72 hours.
-
-
Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Concluding Remarks
DBPR110 is a highly effective inhibitor of HCV replication. The protocols provided here offer a standardized approach for evaluating its antiviral potency and cytotoxicity in cell culture. While its application in cancer research is not yet established, the methodologies for determining effective concentrations and assessing cellular effects can serve as a valuable starting point for researchers interested in exploring the potential of DBPR110 in novel therapeutic areas. Careful validation and characterization in relevant cancer cell lines would be the necessary first steps for such investigations.
Application Notes and Protocols for Combining DBPR110 with Other HCV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR110 is a highly potent, orally active small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated picomolar efficacy against HCV genotypes 1b, 2a, and 3a in replicon systems.[1] A key strategy in modern antiviral therapy is the use of combination regimens to enhance efficacy and overcome drug resistance. This document provides detailed application notes and protocols for studying the synergistic effects of DBPR110 in combination with other classes of HCV inhibitors, specifically NS3/4A protease inhibitors and NS5B polymerase inhibitors.
Data Presentation: In Vitro Efficacy of DBPR110 and Combination Partners
The following tables summarize the in vitro antiviral activity of DBPR110 and its combination partners against an HCV genotype 1b replicon. While synergistic effects have been confirmed through CalcuSyn software analysis, specific Combination Index (CI) values were not reported in the primary literature.
Table 1: Antiviral Activity of Single Agents against HCV Genotype 1b Replicon
| Compound | Target | EC50 |
| DBPR110 | NS5A | 3.9 ± 0.9 pM |
| VX-950 (Telaprevir) | NS3/4A Protease | 301.6 ± 2.8 nM |
| 2’CMA | NS5B Polymerase | Not explicitly quantified in the provided search results |
EC50 (50% effective concentration) values were determined using a luciferase reporter-based HCV replicon assay after 72 hours of incubation.
Table 2: Qualitative Summary of DBPR110 Combination Studies
| Combination | Target Classes | Observed Effect |
| DBPR110 + VX-950 (Telaprevir) | NS5A + NS3/4A Protease | Synergistic |
| DBPR110 + 2’CMA | NS5A + NS5B Polymerase | Synergistic |
| DBPR110 + Interferon-α | NS5A + Host Antiviral Response | Synergistic |
| DBPR110 + Ribavirin | NS5A + Nucleoside Analog | Synergistic[1] |
| DBPR110 + Sofosbuvir | NS5A + NS5B Polymerase | Synergistic[1] |
Signaling Pathways and Drug Targets in HCV Replication
The following diagram illustrates the HCV replication cycle and the targets of the discussed antiviral agents.
Caption: HCV replication cycle and targets of DBPR110 and combination agents.
Experimental Protocols
Protocol 1: Determination of Antiviral Synergy using HCV Replicon Assay
This protocol outlines the methodology to assess the synergistic antiviral effects of DBPR110 in combination with other HCV inhibitors using a luciferase-based HCV genotype 1b replicon assay.
Materials:
-
Huh-7 cells
-
HCV genotype 1b luciferase reporter replicon RNA
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Electroporation cuvettes (0.4 cm)
-
Electroporator
-
96-well white-walled assay plates
-
DBPR110, VX-950, 2'CMA (or other inhibitors of interest)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
Luminometer
-
CalcuSyn software (or similar for synergy analysis)
Workflow Diagram:
Caption: Workflow for determining antiviral synergy.
Procedure:
-
Cell Culture:
-
Maintain Huh-7 human hepatoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Electroporation of HCV Replicon RNA:
-
Harvest logarithmically growing Huh-7 cells and resuspend in serum-free DMEM at a concentration of 1 x 107 cells/mL.
-
Mix 400 µL of the cell suspension with 10 µg of in vitro transcribed HCV genotype 1b luciferase reporter replicon RNA.
-
Transfer the mixture to a 0.4 cm electroporation cuvette and deliver a single electrical pulse (e.g., 270 V, 950 µF).
-
Immediately after electroporation, resuspend the cells in complete DMEM.
-
-
Cell Seeding and Drug Treatment:
-
Seed the electroporated cells into 96-well white-walled plates at a density of 1 x 104 cells per well.
-
Prepare serial dilutions of DBPR110 and the combination inhibitor(s) (e.g., VX-950, 2'CMA) in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
For combination studies, use a fixed-ratio dilution series of the two drugs.
-
Add the drug dilutions to the appropriate wells. Include wells with single agents and a DMSO-only control.
-
-
Incubation and Luciferase Assay:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions in a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration and combination relative to the DMSO control.
-
Use the dose-response data to determine the EC50 for each single agent.
-
Input the dose-response data for the drug combinations into CalcuSyn software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Logical Relationship of Synergy Analysis
The following diagram illustrates the logical flow of interpreting the results from a combination drug study.
Caption: Logical flow for the interpretation of combination drug synergy analysis.
Conclusion
DBPR110 exhibits potent anti-HCV activity and demonstrates synergistic effects when combined with inhibitors targeting different viral proteins, such as the NS3/4A protease and the NS5B polymerase. The provided protocols offer a framework for researchers to further investigate these and other combination therapies involving DBPR110. Such studies are crucial for the development of more effective and resistance-sparing treatment regimens for chronic HCV infection.
References
Application of DBPR110 in Hepatitis C Virus (HCV) Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying drug resistance to DBPR110, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The information is based on published research and is intended to guide researchers in investigating the mechanisms of resistance to this class of antiviral compounds.
Introduction
DBPR110 is a dithiazol analogue that has demonstrated high potency against HCV, particularly genotypes 1b and 2a.[1] It functions by targeting the NS5A protein, a key component of the HCV replication complex. Understanding the mechanisms by which HCV develops resistance to DBPR110 is crucial for its clinical development and for designing effective combination therapies. This document outlines the methodologies for generating and characterizing DBPR110-resistant HCV replicons, providing a framework for in vitro drug resistance studies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of DBPR110 against different HCV genotypes and the key amino acid substitutions in NS5A that have been identified to confer resistance.
Table 1: In Vitro Activity of DBPR110 Against HCV Replicons
| HCV Genotype | EC50 (pM) | Selective Index |
| Genotype 1b | 3.9 ± 0.9 | >12,800,000 |
| Genotype 2a | 228.8 ± 98.4 | >173,130 |
EC50 (50% effective concentration) represents the concentration of DBPR110 required to inhibit 50% of HCV replicon activity. The selective index is a ratio of the cytotoxic concentration to the effective concentration.[1][2]
Table 2: Amino Acid Substitutions in NS5A Conferring Resistance to DBPR110
| HCV Genotype | Key Resistance-Associated Substitutions | Compensatory Mutations |
| Genotype 1b | P58L/T, Y93H/N | V153M, M202L, M265V |
| Genotype 2a | T24A, P58L, Y93H | Not specified |
These substitutions are located primarily within the N-terminal region (domain I) of the NS5A protein.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DBPR110 and the experimental workflow for studying resistance.
Caption: Mechanism of DBPR110 action and development of resistance.
Caption: Workflow for selecting and analyzing DBPR110-resistant HCV replicons.
Experimental Protocols
The following are detailed protocols for key experiments in DBPR110 drug resistance studies.
Protocol 1: Generation of DBPR110-Resistant HCV Replicon Cells
Objective: To select for HCV replicon cells that are resistant to the inhibitory effects of DBPR110.
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7 cells harboring genotype 1b or 2a replicons)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
G418 (Neomycin) for selection of replicon-harboring cells
-
DBPR110 stock solution (in DMSO)
-
Cell culture plates (6-well and 10-cm dishes)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate HCV replicon-harboring cells in a 6-well plate at a density of 5 x 10^4 cells/well in complete culture medium containing G418.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of DBPR110. Start with a concentration equal to the EC50 and create a dose-response curve with increasing concentrations. Include a DMSO-only control.
-
Culture the cells for 3-4 weeks, changing the medium with fresh DBPR110 every 3-4 days.
-
Monitor the cells for the emergence of resistant colonies.
-
Once colonies are visible, pick individual colonies using cloning cylinders or by scraping.
-
Transfer each colony to a new well of a 24-well plate and expand the cell population in the presence of the selective concentration of DBPR110.
-
Continue to expand the resistant clones in progressively larger culture vessels.
-
Cryopreserve aliquots of the resistant cell lines for future experiments.
Protocol 2: Sequencing Analysis to Identify Resistance Mutations
Objective: To identify the specific amino acid substitutions in the NS5A protein that confer resistance to DBPR110.
Materials:
-
DBPR110-resistant HCV replicon cell lines
-
Wild-type HCV replicon cells (control)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for the HCV NS5A region
-
Taq polymerase and PCR reagents
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Extract total RNA from both the DBPR110-resistant and wild-type HCV replicon cells.
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and a reverse primer specific for the NS5A region.
-
Amplify the NS5A coding region by PCR using gene-specific forward and reverse primers.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using Sanger sequencing.
-
Align the nucleotide sequences from the resistant clones with the wild-type sequence to identify mutations.
-
Translate the nucleotide sequences to amino acid sequences to determine the specific amino acid substitutions.
Protocol 3: Synergy Studies of DBPR110 with Other Anti-HCV Agents
Objective: To determine if DBPR110 has synergistic, additive, or antagonistic effects when used in combination with other classes of anti-HCV drugs.
Materials:
-
HCV replicon-harboring cells
-
DBPR110
-
Other anti-HCV drugs (e.g., interferon-α, NS3 protease inhibitors, NS5B polymerase inhibitors)
-
96-well plates
-
Reagents for a reporter assay (e.g., luciferase assay system if the replicon contains a reporter gene) or a method to quantify HCV RNA (qRT-PCR)
-
Software for synergy analysis (e.g., CalcuSyn)
Procedure:
-
Plate HCV replicon-harboring cells in a 96-well plate.
-
Prepare serial dilutions of DBPR110 and the other anti-HCV agent(s) to be tested.
-
Treat the cells with each drug alone and in combination at various concentration ratios. A checkerboard titration is commonly used.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Measure the level of HCV replication in each well using a suitable assay (e.g., luciferase activity or qRT-PCR for HCV RNA).
-
Calculate the percent inhibition for each treatment condition relative to the untreated control.
-
Analyze the data using a synergy analysis program to determine the combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Concluding Remarks
The provided application notes and protocols are based on the available scientific literature, which primarily focuses on the activity of DBPR110 against the Hepatitis C Virus. The studies highlight its potent inhibition of the NS5A protein and detail the mechanisms of resistance through specific amino acid substitutions. Researchers interested in the application of DBPR110 in other areas, such as oncology, should note that the current body of published research does not provide evidence for its use in cancer drug resistance studies. The methodologies described herein, however, provide a general framework that can be adapted for studying resistance to other antiviral or anticancer compounds.
References
Troubleshooting & Optimization
DBPR110 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of DBPR110 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for DBPR110?
A1: The recommended solvent for reconstituting DBPR110 is Dimethyl Sulfoxide (DMSO).
Q2: Is there a known maximum solubility of DBPR110 in DMSO?
A2: While a specific maximum solubility value for DBPR110 in DMSO is not publicly available in peer-reviewed literature, some suppliers indicate the possibility of preparing stock solutions at concentrations such as 40 mg/mL. However, for routine experimental work, it is advisable to prepare stock solutions at a lower concentration, such as 10 mM, to ensure complete dissolution and avoid precipitation.
Q3: How should I prepare a stock solution of DBPR110 in DMSO?
A3: To prepare a stock solution, it is recommended to add the appropriate volume of high-purity, anhydrous DMSO directly to the vial containing the powdered DBPR110. Vortex gently until the solid is completely dissolved. For cell-based assays, a common stock solution concentration is 10 mM.
Q4: My DBPR110 solution in DMSO appears to have precipitated. What should I do?
A4: Precipitation of compounds in DMSO can occur for several reasons, including the introduction of moisture or exceeding the solubility limit. If you observe precipitation, you can try to redissolve the compound by gently warming the vial in a water bath (not exceeding 40°C) and vortexing. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution at a lower concentration.
Q5: How should I store my DBPR110 stock solution in DMSO?
A5: DBPR110 stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Troubleshooting Guides
Issue 1: DBPR110 Fails to Dissolve Completely in DMSO
Possible Cause:
-
The concentration of DBPR110 is too high for the volume of DMSO used.
-
The DMSO used is not of sufficient purity or contains water.
-
The temperature of the DMSO is too low, reducing its solvating power. DMSO's freezing point is 18.5°C (65.3°F).[1]
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that exceeds the recommended concentration.
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions.
-
Gentle Warming: If the compound is not dissolving at room temperature, you can gently warm the solution to 37°C and vortex to aid dissolution.
-
Sonication: In some cases, brief sonication in a water bath can help to break up particulates and facilitate dissolution.
Issue 2: Precipitation Occurs When Diluting the DMSO Stock Solution in Aqueous Media
Possible Cause:
-
The compound has low solubility in aqueous solutions, and adding the DMSO stock too quickly or at too high a concentration causes it to crash out of solution.
-
The final concentration of DMSO in the aqueous medium is too low to maintain the solubility of DBPR110.
Troubleshooting Steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO before adding it to the aqueous buffer.[2]
-
Increase Final DMSO Concentration: For in vitro experiments, ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
-
Vortex During Addition: When adding the DBPR110/DMSO solution to your aqueous medium, vortex or stir the medium to ensure rapid and even distribution, which can help prevent localized high concentrations that lead to precipitation.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10 mM in DMSO | A conservative and commonly used concentration. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% | Always include a vehicle control in experiments. |
Experimental Protocols
Protocol for Preparation of a 10 mM DBPR110 Stock Solution in DMSO
-
Determine the required volume of DMSO:
-
DBPR110 has a molecular weight of 887.1 g/mol .
-
To make a 10 mM (0.01 mol/L) solution from 1 mg (0.001 g) of DBPR110:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 887.1 g/mol ) / 0.01 mol/L = 0.0001127 L
-
Volume (µL) = 112.7 µL
-
-
-
Reconstitution:
-
Aseptically add 112.7 µL of anhydrous DMSO to the vial containing 1 mg of DBPR110.
-
Cap the vial and vortex gently until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting DBPR110 for a Cell-Based Assay
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
To achieve a final concentration of 1 µM in your cell culture medium, add 1 µL of the 1 mM intermediate stock to 1 mL of the medium. This results in a final DMSO concentration of 0.1%.
-
Alternatively, to achieve a 1 µM final concentration from a 10 mM stock, add 0.1 µL to 1 mL of medium. This can be challenging to pipette accurately, so an intermediate dilution is advised.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without DBPR110.
-
Visualizations
DBPR110 Experimental Workflow
Caption: Workflow for preparing and using DBPR110 in cell-based assays.
HCV NS5A Signaling Pathway Interactions
DBPR110 is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is known to interact with and modulate various host cell signaling pathways to promote viral replication and persistence.[4][5][6] The following diagram illustrates some of the key interactions of NS5A within the host cell.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DBPR110 concentration for EC50 determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the EC50 value of DBPR110, a potent Hepatitis C Virus (HCV) NS5A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected EC50 range for DBPR110?
A1: DBPR110 is a highly potent inhibitor of the HCV NS5A protein. Published data indicates that the EC50 value is typically in the low picomolar (pM) range. For example, against an HCV genotype 1b replicon, the EC50 has been reported as 3.9 ± 0.9 pM, and for a genotype 2a replicon, it is 228.8 ± 98.4 pM.[1] Your results should fall within a similar range, depending on the specific HCV genotype and cell line used.
Q2: What is the best solvent for DBPR110 and how should I prepare my stock solution?
A2: DBPR110 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability.
Q3: How do I prepare the working concentrations for my dose-response curve?
A3: Due to the high potency of DBPR110, a wide range of serial dilutions is required. It is crucial to perform a serial dilution in DMSO first before diluting into the cell culture medium.[1] Directly diluting the high-concentration DMSO stock into the aqueous medium can cause the compound to precipitate. A common practice is to create an intermediate dilution series in DMSO and then perform the final dilution into the culture medium.
Q4: What is the mechanism of action of DBPR110?
A4: DBPR110 is a nonstructural protein 5A (NS5A) inhibitor.[1] NS5A is a critical component of the HCV replication complex, and by inhibiting its function, DBPR110 effectively blocks viral RNA replication.
Troubleshooting Guide
Issue 1: My EC50 value is much higher than the expected picomolar range.
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Possible Cause 1: Compound Precipitation.
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Solution: Ensure that the final concentration of DMSO in your assay is low (typically ≤0.5%) and consistent across all wells. Prepare your dilution series by first creating intermediate dilutions in DMSO before the final dilution in the aqueous cell culture medium.[1]
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Possible Cause 2: Inaccurate Pipetting at Low Concentrations.
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Solution: The picomolar activity of DBPR110 means you will be handling very low concentrations. Use calibrated pipettes and ensure proper mixing at each dilution step. For the lowest concentrations, consider a two-step serial dilution to maintain accuracy.
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Possible Cause 3: Cell Health and Seeding Density.
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Solution: Ensure your host cells (e.g., Huh-7) are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can affect assay performance and lead to inconsistent results.
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Issue 2: High variability between replicate wells.
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Possible Cause 1: Inconsistent Cell Seeding.
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Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent settling.
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Possible Cause 2: Edge Effects in the Assay Plate.
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Solution: Edge effects, where wells on the perimeter of a microplate behave differently, can be a source of variability. To mitigate this, avoid using the outer wells for your dose-response curve. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.
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Possible Cause 3: Compound Adsorption to Plastics.
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Solution: At very low concentrations, compounds can adsorb to the surface of plastic labware. Using low-adsorption polypropylene tubes and plates can help minimize this issue.
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Issue 3: The dose-response curve has a very shallow or steep slope (Hill Slope not close to 1.0).
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Possible Cause 1: Assay Window is Too Narrow.
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Solution: Optimize your assay conditions to ensure a robust signal-to-background ratio. This could involve adjusting the incubation time, cell number, or substrate concentration for your reporter assay (e.g., luciferase).
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Possible Cause 2: Compound Cytotoxicity at High Concentrations.
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Solution: At the highest concentrations of your dose-response curve, DBPR110 might be causing cell death, which can skew the curve. It is advisable to run a parallel cytotoxicity assay (e.g., using a CellTiter-Glo assay which measures ATP levels) to distinguish between antiviral activity and toxicity.
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Experimental Protocols & Data
Protocol: EC50 Determination of DBPR110 in an HCV Replicon Assay
This protocol outlines a general procedure for determining the EC50 value of DBPR110 using a luciferase-based HCV replicon cell line.
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Cell Plating:
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Culture HCV replicon cells (e.g., Huh-7 containing a genotype 1b luciferase reporter replicon) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
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Trypsinize and count the cells. Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
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Compound Preparation and Addition:
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Prepare a 10 mM stock solution of DBPR110 in 100% DMSO.
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Perform a serial dilution of the DBPR110 stock solution in DMSO to create intermediate concentrations.
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Further dilute the intermediate DMSO stocks into the cell culture medium to prepare the final working concentrations (e.g., 2X the final desired concentration). The final DMSO concentration should not exceed 0.5%.
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Remove the medium from the plated cells and add 100 µL of the medium containing the different concentrations of DBPR110. Include "no drug" (vehicle control) and "no cells" (background) controls.
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Incubation:
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Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
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Luciferase Assay:
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After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
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Use a commercial luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System). Add the luciferase reagent to each well according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Subtract the background (no cells) reading from all other readings.
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Normalize the data by setting the average of the vehicle control (DMSO only) wells to 100% activity.
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Plot the normalized data against the logarithm of the DBPR110 concentration.
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Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the EC50 value.
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Data Presentation: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | Huh-7 based HCV Replicon Cells | Luciferase or other reporter gene is recommended. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for your specific cell line and plate format. |
| DBPR110 Conc. Range | 0.1 pM to 100 nM | A wide range with at least 8-10 points is recommended. |
| Incubation Time | 72 hours | This allows for multiple rounds of viral replication. |
| Final DMSO Conc. | ≤ 0.5% | Keep consistent across all wells to avoid solvent effects. |
| Data Analysis Model | 4-Parameter Logistic (Sigmoidal) | Use software like GraphPad Prism or similar for curve fitting. |
Visualizations
HCV NS5A Inhibition by DBPR110
The following diagram illustrates the simplified mechanism of action of DBPR110 within the context of the HCV replication cycle.
Caption: Mechanism of DBPR110 action on the HCV replication complex.
Experimental Workflow for EC50 Determination
The diagram below outlines the key steps for determining the EC50 of DBPR110.
Caption: Workflow for determining the EC50 of DBPR110.
References
Technical Support Center: DBPR110 Cytotoxicity in Cell Lines
Notice: Information regarding the specific compound "DBPR110" is not available in publicly accessible resources. The following technical support guide is a generalized framework based on common challenges and methodologies encountered during in-vitro cytotoxicity testing of novel compounds. This guide is intended to serve as a template and should be adapted with specific experimental data for the compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe no cytotoxic effect of DBPR110 in my cell line?
A1: If you do not observe the expected cytotoxicity, consider the following troubleshooting steps:
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Compound Integrity and Solubility: Verify the integrity and purity of your DBPR110 stock. Ensure it is fully dissolved in the appropriate solvent at the desired concentration. Precipitates can lead to inaccurate dosing. Consider performing a solubility test.
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Concentration Range: The initial concentration range might be too low. It is advisable to perform a broad-dose-response experiment (e.g., from nanomolar to high micromolar ranges) to determine the effective concentration.
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Exposure Time: The incubation time may be insufficient for the compound to induce a cytotoxic effect. Consider extending the exposure period (e.g., 24, 48, 72 hours) to assess time-dependent effects.
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Cell Line Sensitivity: The chosen cell line may be inherently resistant to DBPR110. It is recommended to test the compound on a panel of cell lines with varying genetic backgrounds to identify sensitive models.
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Assay-Specific Issues: Ensure the cytotoxicity assay being used is appropriate for the expected mechanism of action. For example, an assay measuring metabolic activity might not be suitable for a cytostatic agent.
Q2: How do I handle high variability between replicate wells in my cytotoxicity assay?
A2: High variability can obscure the true effect of the compound. To minimize it:
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Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Verify cell counts for accuracy.
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Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume variations, especially when adding the compound or assay reagents.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is best to fill these wells with sterile PBS or media and not use them for experimental data.
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Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
Q3: My dose-response curve for DBPR110 is not sigmoidal. What could be the reason?
A3: A non-sigmoidal dose-response curve can indicate several phenomena:
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Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or a drop in the expected effect.
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Complex Biological Response: The compound might induce multiple cellular responses at different concentrations (e.g., hormesis, where a low dose stimulates and a high dose inhibits).
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Off-Target Effects: At higher concentrations, the compound may have off-target effects that interfere with the primary mechanism of action or the assay itself.
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Assay Limitations: The detection range of the assay might be exceeded.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for DBPR110
| Symptom | Possible Cause | Suggested Solution |
| IC50 value varies significantly between experiments. | Cell passage number and health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent incubation times. | Strictly adhere to the predetermined incubation period for all experiments. | |
| Variability in reagent preparation. | Prepare fresh reagents for each experiment and ensure proper mixing. |
Guide 2: Unexpected Cellular Morphology Changes
| Symptom | Possible Cause | Suggested Solution |
| Cells show signs of stress (e.g., rounding, detachment) even at low, non-cytotoxic concentrations of DBPR110. | Solvent toxicity. | Perform a solvent control experiment with the highest concentration of the solvent used to dissolve DBPR110 to rule out its cytotoxic effects. |
| Compound-induced cytostatic effects rather than cytotoxicity. | Utilize assays that can differentiate between cell death and inhibition of proliferation, such as cell cycle analysis or a live/dead cell staining assay. |
Experimental Protocols
Note: As no specific experimental data for DBPR110 is available, the following are generalized protocols for common cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of DBPR110 in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle control wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
As no specific signaling pathway for DBPR110 has been identified, a generalized workflow for assessing compound cytotoxicity is provided below.
Caption: Experimental workflow for evaluating the cytotoxicity of a novel compound like DBPR110.
Preventing DBPR110 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DBPR110 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is DBPR110 and why is precipitation a concern?
DBPR110 is a highly potent, nonstructural protein 5A (NS5A) inhibitor with an EC50 in the picomolar range.[1] Like many small molecule inhibitors, it is a hydrophobic compound with limited aqueous solubility. Precipitation can occur when a concentrated stock solution of DBPR110 in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium. This precipitation is a concern because it effectively lowers the concentration of the compound available to the cells, leading to inaccurate and unreliable experimental results. Furthermore, the precipitate itself can be cytotoxic or interfere with certain assays, such as those involving imaging.
Q2: What does DBPR110 precipitation look like in cell culture media?
Precipitation can manifest in several ways. You might observe a faint cloudiness or haziness in the media, or the formation of fine, visible particles. In some instances, larger crystals may form and settle at the bottom of the culture vessel. It is crucial to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in the medium's pH and the presence of visible microorganisms under a microscope.
Q3: What are the primary causes of DBPR110 precipitation?
The main reasons for DBPR110 precipitation include:
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Low Aqueous Solubility: DBPR110 is inherently not very soluble in water-based solutions like cell culture media.
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Solvent Shock: This is a common cause. When a concentrated stock solution in DMSO is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution.
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High Final Concentration: The desired experimental concentration may exceed the solubility limit of DBPR110 in the specific culture medium being used.
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Temperature and pH Shifts: Changes in temperature, such as using cold media, can decrease the solubility of the compound. The pH of the media can also influence the solubility of pH-sensitive compounds.
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Interaction with Media Components: DBPR110 may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.
Q4: What is the recommended solvent for making a DBPR110 stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of DBPR110. Ensure the compound is fully dissolved in DMSO before further dilution.
Troubleshooting Guide: Preventing DBPR110 Precipitation
If you are experiencing DBPR110 precipitation, follow this step-by-step troubleshooting guide.
Issue 1: Immediate Precipitation Upon Addition to Media
This is often due to "solvent shock" or exceeding the compound's solubility limit.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Employ a Serial Dilution Method: First, create an intermediate dilution of the 10 mM DMSO stock to 1 mM with DMSO. Then, add this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing. For example, add 2 µL of a 1 mM stock to 2 mL of medium for a final concentration of 1 µM with 0.1% DMSO.[1] |
| High Final Concentration | The intended final concentration of DBPR110 is above its solubility limit in your specific cell culture medium. | Reduce the Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that provides the desired biological effect. |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility. | Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the DBPR110 solution.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Minimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate creating a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation (After Hours or Days in the Incubator)
This can be caused by changes in the media over time or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | DBPR110 may form insoluble complexes with salts, amino acids, or proteins in the media over time. | Test Different Media Formulations: If possible, try a different basal media formulation. You can also test the solubility in a simpler buffered solution like PBS to see if media components are the issue. |
| pH and Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting solubility. The pH of the media can also shift during long-term culture. | Maintain Stable Conditions: Minimize the time culture vessels are outside the incubator. Ensure the incubator is properly humidified to prevent evaporation, which can concentrate media components and lead to precipitation. |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of DBPR110 in Cell Culture Media
This protocol allows you to determine the maximum soluble concentration of DBPR110 in your specific experimental conditions.
Materials:
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DBPR110
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100% DMSO
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Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
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Phosphate-Buffered Saline (PBS), pH 7.4
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Sterile 1.5 mL microcentrifuge tubes
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Sterile 96-well clear, flat-bottom plate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 600 nm
Procedure:
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Prepare a High-Concentration Stock Solution: Dissolve DBPR110 in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
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Prepare a Serial Dilution in DMSO: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM DBPR110 stock in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
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Add to Media: In a new 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
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Transfer DMSO dilutions: Carefully add 2 µL of each DMSO dilution of DBPR110 to the corresponding wells containing the medium. This will create a 1:100 dilution and a final DMSO concentration of 1%. Also include a DMSO-only control.
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Mix and Incubate: Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker. Incubate the plate at 37°C in a 5% CO2 incubator.
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Assess Precipitation:
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Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
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Quantitative Assessment: For a more objective measure, read the absorbance of the plate at 600 nm at the same time points. An increase in absorbance compared to the DMSO control indicates precipitation.
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Determine the Maximum Soluble Concentration: The highest concentration of DBPR110 that remains clear (visually) and does not show a significant increase in absorbance is considered the maximum kinetic solubility under these conditions.
Example Data Presentation:
| DBPR110 Concentration (µM) | Absorbance at 600 nm (2 hours) | Visual Observation (2 hours) |
| 100 | 0.350 | Heavy Precipitate |
| 50 | 0.150 | Moderate Precipitate |
| 25 | 0.075 | Slight Haze |
| 12.5 | 0.055 | Clear |
| 6.25 | 0.052 | Clear |
| DMSO Control | 0.050 | Clear |
Visualizations
Troubleshooting Workflow for DBPR110 Precipitation
Caption: A flowchart for troubleshooting DBPR110 precipitation.
Simplified NS5A Signaling Pathway Inhibition by DBPR110
DBPR110 inhibits the Hepatitis C Virus (HCV) NS5A protein. NS5A is a multifunctional protein that plays a crucial role in viral RNA replication and virion assembly. It interacts with various host cell proteins to modulate signaling pathways, including the PI3K-Akt survival pathway, to create a favorable environment for the virus.
Caption: Inhibition of NS5A by DBPR110 disrupts viral processes.
References
DBPR110 stability and degradation in experiments
This technical support center provides guidance on the stability and degradation of the investigational compound DBPR110. It offers troubleshooting advice and frequently asked questions to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DBPR110?
For long-term storage, DBPR110 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution (e.g., in DMSO), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q2: Is DBPR110 sensitive to light?
Yes, photostability studies indicate that DBPR110 is susceptible to degradation upon exposure to UV and visible light. It is crucial to protect solutions and solid samples from light during storage and handling.
Q3: What are the known degradation pathways for DBPR110?
The primary degradation pathways identified for DBPR110 are hydrolysis and oxidation. Hydrolytic degradation is more pronounced at pH values above 8.0, while oxidation can be initiated by exposure to air and certain metal ions.
Q4: Can I expect DBPR110 to be stable in my cell culture medium?
The stability of DBPR110 in cell culture medium is dependent on the specific components of the medium and the experimental conditions. It is advisable to perform a preliminary stability test in your specific medium by incubating DBPR110 for the duration of your experiment and analyzing for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | DBPR110 degradation | Prepare fresh stock solutions. Minimize exposure to light and elevated temperatures. Perform a stability check of DBPR110 under your specific experimental conditions. |
| Loss of compound activity over time | Improper storage | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use. |
| Appearance of unknown peaks in HPLC analysis | Degradation of DBPR110 | Compare the chromatogram with a freshly prepared sample. If new peaks are present, consider potential degradation products. Refer to the degradation pathway information. |
| Precipitation of DBPR110 in aqueous buffers | Low aqueous solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay. |
Stability and Degradation Data
Table 1: Stability of DBPR110 in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | Remaining DBPR110 (%) |
| DMSO | 24 | 99.5 |
| Ethanol | 24 | 98.2 |
| Acetonitrile | 24 | 99.1 |
| PBS (pH 7.4) | 24 | 92.3 |
Table 2: Forced Degradation of DBPR110
| Condition | Time (hours) | Remaining DBPR110 (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 95.8 | DP-1 |
| 0.1 M NaOH | 24 | 75.4 | DP-2, DP-3 |
| 3% H₂O₂ | 24 | 82.1 | DP-4 |
| Heat (60°C) | 24 | 98.9 | - |
| Light (UV) | 24 | 88.5 | DP-5 |
Experimental Protocols
Protocol 1: Analysis of DBPR110 Stability by HPLC
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Preparation of DBPR110 Stock Solution:
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Accurately weigh 10 mg of DBPR110 and dissolve it in 10 mL of DMSO to obtain a 1 mg/mL stock solution.
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Sample Preparation for Stability Study:
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For each condition, dilute the stock solution to a final concentration of 10 µg/mL in the desired solvent or buffer.
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Incubate the samples under the specified conditions (e.g., temperature, light exposure).
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At each time point, withdraw an aliquot and immediately analyze by HPLC or store at -80°C until analysis.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Data Analysis:
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Calculate the percentage of remaining DBPR110 at each time point relative to the initial concentration (t=0).
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Visualizations
Caption: Major degradation pathways of DBPR110.
Caption: Workflow for DBPR110 stability analysis.
Troubleshooting DBPR110 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results during experiments with DBPR110.
Frequently Asked Questions (FAQs)
Q1: What is DBPR110 and what is its primary mechanism of action?
DBPR110 is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] Its mechanism of action involves binding to NS5A and disrupting its function, which is essential for HCV RNA replication and virion assembly.
Q2: What are the reported EC50 values for DBPR110?
The half-maximal effective concentration (EC50) of DBPR110 varies depending on the HCV genotype. The reported values are summarized in the table below.
| HCV Replicon | EC50 Value (pM) | Selective Index |
| HCV1b | 3.9 ± 0.9 | >12,800,000 |
| HCV2a | 228.8 ± 98.4 | >173,130 |
Data sourced from TargetMol.[1]
Q3: How should I prepare and store DBPR110 stock solutions?
For optimal results and to avoid precipitation, it is recommended to first prepare a high-concentration stock solution in a solvent like DMSO. For cell-based assays, further dilute the stock solution in DMSO to create intermediate concentrations before adding it to your aqueous cell culture medium.[1] Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
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High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
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Compound Precipitation: Poor solubility of DBPR110 in the aqueous medium can lead to the formation of precipitates that are toxic to cells.[1]
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Cell Line Sensitivity: The cell line used in your assay may have a higher sensitivity to the compound or the vehicle.
Troubleshooting Guide for Inconsistent Results
High Variability in EC50 Values
Q: My calculated EC50 values for DBPR110 are inconsistent between experiments. What are the potential causes and solutions?
High variability in EC50 values is a common issue in cell-based assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are in a consistent and healthy growth phase. Ensure the cell passage number is within a defined range for all experiments. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all wells and experiments. Use a calibrated multichannel pipette or an automated cell dispenser. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of DBPR110 for each experiment. Verify pipette calibration and technique. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incubation Time Variability | Ensure a consistent incubation time with the compound across all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, detection reagents) for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a systematic workflow to identify the source of variability in your experiments.
Detailed Experimental Protocol: HCV Replicon Assay
This protocol provides a general framework for assessing the antiviral activity of DBPR110 in a cell-based HCV replicon assay.
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Cell Seeding:
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Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.
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Compound Preparation and Addition:
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Prepare a 10 mM stock solution of DBPR110 in DMSO.
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Perform serial dilutions in DMSO to create a concentration gradient.
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Further dilute the DMSO stocks in culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤ 0.5%.
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Remove the old medium from the cells and add the medium containing the DBPR110 dilutions. Include a "vehicle control" (medium with DMSO) and a "no-treatment" control.
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Incubation:
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Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Readout (Luciferase Assay):
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Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
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Measure the luciferase activity using a luminometer.
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Data Analysis:
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Normalize the luciferase readings to the vehicle control.
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Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50 value.
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DBPR110 Mechanism of Action and Signaling Pathway
DBPR110 inhibits the function of HCV NS5A. NS5A is a multifunctional protein that plays a crucial role in the HCV life cycle by interacting with both viral and host factors to establish the viral replication complex.
Representative Signaling Pathway of HCV NS5A Inhibition
The following diagram illustrates a simplified, representative pathway of how DBPR110 interferes with the HCV replication cycle.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a logical sequence for diagnosing the root cause of inconsistent results.
References
Technical Support Center: Assessing Off-Target Effects of DBPR110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential off-target effects of DBPR110, a novel kinase inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for DBPR110?
Off-target effects are unintended interactions of a drug, such as DBPR110, with molecular targets other than its intended therapeutic target.[1][2] These interactions can lead to unexpected cellular responses, toxicity, or reduced therapeutic efficacy. For a kinase inhibitor like DBPR110, off-target binding to other kinases or proteins can activate or inhibit signaling pathways unrelated to the drug's primary mechanism of action, potentially causing adverse effects.[1][3] Therefore, a thorough assessment of off-target effects is crucial for the preclinical safety and overall success of DBPR110.
Q2: What is the first step I should take to evaluate the selectivity of DBPR110?
The initial and most direct method to evaluate the selectivity of a kinase inhibitor like DBPR110 is through kinome profiling . This high-throughput screening technique assesses the binding or inhibitory activity of DBPR110 against a large panel of purified kinases.[4][5][6][7] The results provide a comprehensive overview of the inhibitor's selectivity and identify potential off-target kinases. Several commercial services offer kinome profiling with panels of hundreds of human kinases.[8][9]
Q3: My kinome profiling results show DBPR110 interacts with several off-target kinases. What should I do next?
Identifying off-target kinases is a critical step. The next actions should focus on validating these interactions in a cellular context and understanding their functional consequences. Consider the following approaches:
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Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that DBPR110 binds to the identified off-target kinases within intact cells.[10][11][12][13][14]
-
Phosphorylation Profiling: Perform western blotting or proteomic analyses to examine the phosphorylation status of known substrates of the off-target kinases in cells treated with DBPR110.[5][8]
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Phenotypic Screening: Compare the cellular phenotype induced by DBPR110 with the known biological roles of the off-target kinases.[5]
Q4: How can I identify non-kinase off-targets of DBPR110?
Kinome profiling is limited to kinases. To identify off-targets beyond the kinome, you can employ unbiased chemical proteomics approaches.[15][16] These methods, such as affinity chromatography coupled with mass spectrometry, can identify a broader range of proteins that interact with DBPR110 in a cellular context.
Q5: I am observing significant cytotoxicity with DBPR110 at concentrations required for on-target efficacy. Could this be due to off-target effects?
Yes, high cytotoxicity can be a consequence of off-target effects.[5] To investigate this, you can perform rescue experiments. If you can introduce a drug-resistant mutant of the intended target, and the cytotoxic phenotype is not rescued, it suggests that the toxicity is mediated by one or more off-target interactions.[5] Additionally, comparing the cytotoxic profile of DBPR110 with other inhibitors that have different chemical scaffolds but the same primary target can provide insights. If the toxicity is unique to DBPR110, it is more likely to be an off-target effect.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in CETSA experiments. | Cell lysis variability, inefficient protein denaturation, or antibody quality. | Optimize the heating protocol and ensure consistent sample processing. Validate antibodies for specificity and sensitivity. |
| High background in chemical proteomics pull-down assays. | Non-specific binding to the affinity matrix or the linker. | Include appropriate controls, such as a mock-immobilized matrix and a competition experiment with an excess of free DBPR110. |
| Discrepancy between biochemical (kinome profiling) and cellular assay data. | Differences in ATP concentration, protein conformation, or the presence of scaffolding proteins in cells. | Validate biochemical hits in cellular assays. Use multiple, complementary methods to confirm off-target interactions. |
| Difficulty in identifying low-affinity off-targets. | The interaction may be transient or weak. | Use more sensitive techniques like photo-affinity labeling in chemical proteomics experiments.[16] |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of DBPR110 by screening it against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of DBPR110 in a suitable solvent (e.g., DMSO) at a concentration significantly higher than its on-target IC50 (e.g., 100x).
-
Assay Concentration: The profiling is typically performed at a single high concentration of DBPR110 (e.g., 1 µM) to identify potential off-target interactions.
-
Kinase Panel: Utilize a commercial kinome profiling service that offers a broad panel of purified human kinases.[4][8][9] These services typically use radiometric, fluorescence, or luminescence-based assays to measure kinase activity.[17]
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Data Analysis: The results are usually provided as the percentage of remaining kinase activity in the presence of DBPR110. A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction.
Data Presentation:
Table 1: Illustrative Kinome Profiling Data for DBPR110 at 1 µM
| Kinase | % Inhibition |
| On-Target Kinase X | 98% |
| Off-Target Kinase A | 75% |
| Off-Target Kinase B | 62% |
| Off-Target Kinase C | 55% |
| ... | ... |
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of DBPR110 to its on-target and potential off-target kinases in a cellular environment.[10][11][12][13][14]
Methodology:
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Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with DBPR110 at various concentrations or a vehicle control for a defined period.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation. Collect the supernatant and quantify the protein concentration.
-
Western Blotting: Analyze the amount of the target protein and a loading control in the soluble fraction by western blotting using specific antibodies.
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Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the control.
Data Presentation:
Table 2: Illustrative CETSA Data for On-Target Kinase X with DBPR110
| Temperature (°C) | Vehicle Control (Relative Band Intensity) | DBPR110 (10 µM) (Relative Band Intensity) |
| 37 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.70 | 0.92 |
| 60 | 0.45 | 0.80 |
| 65 | 0.20 | 0.65 |
| 70 | 0.05 | 0.40 |
Visualizations
Caption: Workflow for Assessing DBPR110 Off-Target Effects.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. assayquant.com [assayquant.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving the Selectivity of DBPR110 in Assays
Welcome to the technical support center for DBPR110. This resource is designed for researchers, scientists, and drug development professionals who are utilizing DBPR110 in their experiments and wish to ensure the highest degree of selectivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of DBPR110?
DBPR110 is a highly potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] It has demonstrated picomolar efficacy in inhibiting HCV genotype 1b and 2a replicons.[1][2] The primary mechanism of action involves binding to domain I of the NS5A protein, which is crucial for HCV RNA replication and virion assembly.[1][3]
Q2: I am observing unexpected or inconsistent results in my cellular assays when using DBPR110. Could this be due to off-target effects?
While DBPR110 is reported to be highly selective for HCV NS5A, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[4] Unexpected or inconsistent results could indeed be indicative of the compound interacting with other cellular proteins. Common signs of potential off-target effects include:
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Discrepancy with genetic validation: The phenotype observed with DBPR110 differs from that seen with genetic knockdown (e.g., siRNA/shRNA) or knockout of NS5A.[4]
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Inconsistent results with other NS5A inhibitors: Using a structurally different NS5A inhibitor produces a different phenotype.[4]
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High concentration required for effect: The effective concentration in your assay is significantly higher than its reported picomolar EC50 for HCV replication.[4]
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Cellular toxicity: Significant cytotoxicity is observed at concentrations close to the effective dose.
Q3: How can I determine if DBPR110 is engaging with off-targets in my experimental system?
Several experimental approaches can help you assess the on-target and off-target engagement of DBPR110 in your specific assay.
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Dose-response analysis: Perform a detailed dose-response curve to determine the minimal effective concentration and to identify a potential therapeutic window before toxicity occurs.[4]
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Orthogonal validation: Use a structurally unrelated NS5A inhibitor to see if it recapitulates the same phenotype. This can help distinguish between on-target and compound-specific off-target effects.
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Genetic knockdown/knockout: Compare the phenotype induced by DBPR110 with that of NS5A knockdown or knockout to confirm that the effect is on-target.[4]
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Kinase profiling: Since the function of NS5A is regulated by host cell kinases, and many inhibitors can have off-target effects on kinases, performing a kinase profiling screen can identify potential unintended targets.[5]
Troubleshooting Guides
Issue 1: High background or inconsistent results in biochemical assays.
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Possible Cause: Compound precipitation or instability in the assay buffer.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect for precipitation after diluting the DMSO stock into your aqueous assay buffer. You can also measure turbidity using a plate reader.[6]
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%) and is consistent across all wells, including controls.[6]
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pH Adjustment: The solubility of your compound might be pH-dependent. Test a range of pH values for your assay buffer.[6]
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Fresh Dilutions: Always prepare fresh dilutions of DBPR110 for each experiment to avoid degradation.
-
Issue 2: Observed phenotype does not match expected NS5A inhibition.
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Possible Cause: Off-target activity of DBPR110 at the concentration used.
-
Troubleshooting Steps:
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Concentration Titration: Determine the lowest effective concentration of DBPR110 that produces the desired on-target effect.
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Use of Structurally Different Inhibitors: Test other known NS5A inhibitors with different chemical scaffolds to see if they produce the same biological effect.
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Rescue Experiments: If possible, overexpress a resistant mutant of NS5A to see if it reverses the observed phenotype. Known resistance mutations for DBPR110 include P58L/T and Y93H/N in genotype 1b.[2]
-
Quantitative Data Summary
The following table summarizes the reported potency of DBPR110 against HCV replicons. Researchers should aim to use concentrations in their assays that are consistent with these values to minimize the risk of off-target effects.
| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | Reference |
| EC50 | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | [1][2] |
| Selectivity Index | >12,800,000 | >173,130 | [1][2] |
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay (Western Blot)
This protocol can be used to verify that DBPR110 is inhibiting the function of NS5A, which is known to affect its phosphorylation state.
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Cell Culture and Treatment: Plate cells harboring an HCV replicon and treat with a dose-range of DBPR110 for the desired time.
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Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Probe the membrane with a primary antibody specific for NS5A that can distinguish between the hyperphosphorylated (p58) and basally phosphorylated (p56) forms. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. A reduction in the hyperphosphorylated form of NS5A would indicate on-target activity.
Protocol 2: Kinase Selectivity Profiling
To investigate potential off-target kinase interactions, a fee-for-service kinase profiling screen is recommended.
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Compound Submission: Prepare and submit a stock solution of DBPR110 at a specified concentration (e.g., 10 mM in DMSO) to a commercial provider of kinase profiling services.
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Assay Performance: The service will typically screen DBPR110 at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
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Data Analysis: The results are usually provided as a percentage of kinase activity inhibition compared to a vehicle control.
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Follow-up: For any significant "hits" (e.g., >50% inhibition), it is crucial to perform a follow-up IC50 determination to quantify the potency of DBPR110 against that specific off-target kinase.
Visualizations
Caption: Simplified pathway of HCV NS5A function and DBPR110 inhibition.
Caption: Troubleshooting workflow for suspected DBPR110 off-target effects.
References
- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
DBPR110 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using DBPR110, a potent Hepatitis C Virus (HCV) NS5A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is DBPR110 and what is its primary mechanism of action?
A1: DBPR110 is a small molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] Its primary mechanism of action is to bind to NS5A, likely at or near the dimer interface of Domain I, disrupting its function which is essential for viral RNA replication and assembly.[2]
Q2: What are the reported EC50 values for DBPR110?
A2: DBPR110 has shown potent activity against different HCV genotypes in replicon assays. The 50% effective concentration (EC50) for the HCV genotype 1b replicon is approximately 3.9 ± 0.9 pM, and for the genotype 2a replicon, it is 228.8 ± 98.4 pM.[1]
Q3: Is DBPR110 active against other viruses?
A3: The available research focuses on the activity of DBPR110 against HCV. Its high potency and specific targeting of the HCV NS5A protein suggest that it is likely not a broad-spectrum antiviral.
Q4: How should DBPR110 be stored?
A4: For long-term storage, it is recommended to store DBPR110 as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory activity of DBPR110 | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of DBPR110 from a new powder aliquot. Ensure proper storage at -80°C. |
| Cell Culture Issues: Mycoplasma contamination, incorrect cell seeding density, or use of cells with high passage numbers can affect assay results. | Regularly test cell cultures for mycoplasma. Optimize cell seeding density and use cells within a consistent and low passage number range. | |
| Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or serum protein binding. | Refer to the detailed experimental protocols. Consider performing a serum shift assay to assess the impact of serum proteins on DBPR110 activity.[3] | |
| Inconsistent results between experiments | Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. | Use calibrated pipettes and proper pipetting techniques. For potent compounds like DBPR110, perform serial dilutions carefully. |
| Edge Effects in Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Development of Drug Resistance | Prolonged Exposure: Continuous culture of replicon cells in the presence of DBPR110 can lead to the selection of resistant variants. | Be aware of common resistance-associated substitutions in the NS5A protein, such as P58L/T and Y93H/N in genotype 1b, and T24A, P58L, and Y93H in genotype 2a.[1] |
| Pre-existing Resistant Variants: The initial cell population may contain a small fraction of cells with resistance-conferring mutations. | If resistance is suspected, sequence the NS5A coding region of the replicon to identify potential mutations.[2] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of DBPR110 against HCV replicons.
| HCV Genotype | Assay Type | EC50 (pM) | Selective Index (SI) | Reference |
| Genotype 1b | Replicon Reporter | 3.9 ± 0.9 | >12,800,000 | [1] |
| Genotype 2a | Replicon Reporter | 228.8 ± 98.4 | >173,130 | [1] |
Experimental Protocols
HCV Replicon Assay for DBPR110 Potency Determination
This protocol is adapted from studies evaluating the antiviral activity of DBPR110.[3]
1. Cell Culture and Seeding:
- Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
- Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
2. Compound Preparation and Treatment:
- Prepare a stock solution of DBPR110 in DMSO.
- Perform serial dilutions of DBPR110 in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
- Add the diluted DBPR110 to the cells and incubate for 72 hours.
3. Quantification of HCV Replication:
- If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
- Alternatively, quantify HCV RNA levels using RT-qPCR.
4. Data Analysis:
- Normalize the reporter signal or RNA levels to a mock-treated control.
- Calculate the EC50 value by fitting the dose-response curve using a suitable software.
Resistance Selection Study
This protocol is a general method for selecting and identifying resistance mutations to NS5A inhibitors.[2]
1. Long-term Culture with Inhibitor:
- Culture HCV replicon cells in the presence of a starting concentration of DBPR110 (e.g., at the EC50).
- Gradually increase the concentration of DBPR110 as the cells begin to grow out.
2. Isolation of Resistant Clones:
- Once cells are growing steadily at a high concentration of DBPR110, isolate individual cell clones.
3. Genotypic Analysis:
- Extract total RNA from the resistant cell clones.
- Perform RT-PCR to amplify the NS5A coding region.
- Sequence the PCR products and compare the sequences to the wild-type replicon to identify amino acid substitutions.
Best Practices
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Compound Handling: DBPR110 is a highly potent compound. Always use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle the compound in a designated area.
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Solubility: Ensure complete solubilization of DBPR110 in a suitable solvent like DMSO before further dilution in aqueous media.
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Cell Line Maintenance: Maintain a consistent cell passage number for experiments to ensure reproducibility. Regularly test for mycoplasma contamination.
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Combination Studies: DBPR110 has shown synergistic effects with other anti-HCV agents like interferon-α, NS3 protease inhibitors, and NS5B polymerase inhibitors.[1] When performing combination studies, use a fixed ratio of the drugs and analyze the data using methods like the combination index.
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Data Integrity: Include appropriate controls in all experiments, such as mock-treated cells and a known reference inhibitor. Perform experiments in at least triplicate to ensure statistical validity.
Visualizations
Caption: HCV NS5A protein's interaction with cellular signaling pathways.
Caption: Experimental workflow for DBPR110 evaluation.
References
- 1. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DBPR110: A Potent NS5A Inhibitor Demonstrating Varied Efficacy Across HCV Genotypes
For Immediate Release
A comprehensive analysis of the novel dithiazol analogue, DBPR110, reveals its potent inhibitory activity against Hepatitis C Virus (HCV), particularly genotypes 1b and 2a. As a non-structural protein 5A (NS5A) inhibitor, DBPR110 demonstrates picomolar efficacy, positioning it as a significant candidate for inclusion in future HCV treatment regimens. This guide provides a comparative overview of DBPR110's efficacy against different HCV genotypes, alongside other prominent NS5A inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of NS5A Inhibitors Against Various HCV Genotypes
DBPR110 has shown remarkable potency against HCV genotype 1b, with a 50% effective concentration (EC50) of 3.9 ± 0.9 pM.[1][2] Its efficacy against genotype 2a is also notable, with an EC50 of 228.8 ± 98.4 pM.[1][2] The susceptibility of genotype 1b to DBPR110 is approximately 74-fold greater than that of genotype 2a in replicon cells.[1] While direct quantitative data for other genotypes is limited, preliminary studies indicate activity against genotype 3a.
To provide a broader context, the following table summarizes the in vitro efficacy (EC50 values in pM) of DBPR110 in comparison to other clinically relevant NS5A inhibitors across a range of HCV genotypes. Lower EC50 values indicate higher potency.
| Drug | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| DBPR110 | - | 3.9 [1][2] | 228.8 [1][2] | Active (EC50 not specified) | - | - | - |
| Daclatasvir | 50 | 9 | - | 120-870 | - | - | - |
| Ledipasvir | - | - | - | - | - | - | - |
| Ombitasvir | - | - | - | - | - | - | - |
| Elbasvir | - | - | - | - | - | - | - |
| Ruzasvir | - | - | - | - | - | - | - |
| Velpatasvir | - | - | - | - | - | - | - |
| Pibrentasvir | - | - | - | - | - | - | - |
Note: Data for some inhibitors across all genotypes were not available in the provided search results. EC50 values can vary between different studies and experimental conditions.
Resistance Profile
Resistance studies have identified key amino acid substitutions in the NS5A protein that confer resistance to DBPR110. For genotype 1b, the primary resistance-associated substitutions (RASs) are P58L/T and Y93H/N.[1][2] In genotype 2a, the key substitutions for resistance are T24A, P58L, and Y93H.[1][2]
Experimental Protocols
The efficacy of DBPR110 and other NS5A inhibitors is primarily determined through HCV replicon assays. The following provides a detailed methodology for this key experiment.
HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication in a cell-based system.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon constructs (e.g., for genotypes 1b, 2a) containing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)
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G418 (for stable replicon cell line selection and maintenance)
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Test compounds (e.g., DBPR110) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.
-
Data Analysis: Plot the luciferase activity against the compound concentration. Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, using a suitable statistical software.
Cytotoxicity Assay: To ensure that the observed antiviral activity is not due to cytotoxicity, a parallel assay (e.g., MTT assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the evaluation and action of DBPR110, the following diagrams are provided.
Caption: Experimental workflow for determining the EC50 of DBPR110.
Caption: Mechanism of action of DBPR110 on the HCV replication cycle.
References
Validating Novel Antivirals: A Comparative Guide to Primary Cell Assays
For researchers, scientists, and drug development professionals, the validation of a novel antiviral candidate in primary cells is a critical step in preclinical development. This guide provides a comparative framework for assessing the antiviral activity of investigational compounds, using the potent Hepatitis C Virus (HCV) NS5A inhibitor DBPR110 as a case study and drawing methodological parallels from the extensive research on SARS-CoV-2 in primary human airway epithelial cells.
While direct experimental data for DBPR110 in primary cell models is not publicly available, this guide will outline the essential experimental protocols and data presentation formats necessary for such a validation. We will use published data on well-characterized antiviral agents against SARS-CoV-2 to illustrate a best-practice approach for comparative analysis.
DBPR110 has been identified as a highly potent small-molecule inhibitor of the HCV NS5A protein, demonstrating picomolar efficacy in HCV replicon systems.[1] Its mechanism involves targeting a key viral nonstructural protein essential for HCV RNA replication. To advance its preclinical profile, the next logical step would be to assess its efficacy and potential cytotoxicity in a more physiologically relevant system, such as primary human hepatocytes for HCV.
Comparative Antiviral Efficacy in Primary Cells
To provide a clear and objective comparison, quantitative data from antiviral assays should be summarized in a structured table. The following table is a template illustrating how the antiviral activity of a compound like DBPR110, once tested, could be compared against other relevant antivirals. For illustrative purposes, we present data from the evaluation of anti-SARS-CoV-2 compounds in primary human airway epithelial cells (hAEC).
| Compound | Target | Virus | Primary Cell Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| DBPR110 (Hypothetical Data) | HCV NS5A | HCV | Primary Human Hepatocytes | Data not available | Data not available | Data not available |
| Remdesivir | SARS-CoV-2 RdRp | SARS-CoV-2 | Primary hAEC | 0.0099 µM | > 10 µM | > 1010 |
| GS-441524 (Remdesivir parent) | SARS-CoV-2 RdRp | SARS-CoV-2 | Primary hAEC | ~0.08 µM | > 10 µM | > 125 |
| EIDD-1931 (Molnupiravir parent) | SARS-CoV-2 RdRp | SARS-CoV-2 | Primary hAEC | ~0.1 µM | > 10 µM | > 100 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for validating antiviral activity in primary human airway epithelial cells cultured at an air-liquid interface (ALI), a model that closely mimics the in vivo respiratory epithelium.[1][2]
Primary Human Airway Epithelial Cell (hAEC) Culture at Air-Liquid Interface (ALI)
Primary human bronchial or tracheal epithelial cells are seeded on a semi-permeable membrane support (e.g., Transwell inserts).[2][3] The cells are first grown in a submerged culture until they form a confluent monolayer. Following confluency, the apical medium is removed to establish an air-liquid interface (ALI), which promotes differentiation into a pseudostratified epithelium containing basal, ciliated, and mucus-producing goblet cells.[2][3] This process typically takes 3-4 weeks.
Antiviral Assay in Differentiated hAEC Cultures
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Compound Preparation: The antiviral compounds (e.g., DBPR110, Remdesivir) are serially diluted to the desired concentrations in the basolateral medium.
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Pre-treatment: One to two hours prior to infection, the medium in the basolateral compartment is replaced with the medium containing the antiviral compounds or a vehicle control (e.g., DMSO).[1][2]
-
Viral Infection: The differentiated hAEC cultures are infected apically with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) for a defined period (e.g., 2 hours).[2]
-
Post-infection Treatment: After the viral inoculum is removed, the cells are washed, and fresh basolateral medium containing the antiviral compounds is added. The medium is refreshed every 48 hours for the duration of the experiment (typically 4-8 days).[1]
-
Sample Collection: Apical washes are collected at various time points post-infection (e.g., every 24 or 48 hours) by adding a small volume of medium to the apical surface and incubating for a short period to collect secreted virus particles.[4]
Quantification of Viral Replication
-
RT-qPCR: Viral RNA is extracted from the apical washes and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the number of viral genome copies.[1][4] This allows for the measurement of the inhibition of viral RNA replication.
-
TCID50 Assay: The amount of infectious virus in the apical washes is determined by a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., VeroE6 for SARS-CoV-2).[1] This assay measures the reduction in infectious virus production.
Cytotoxicity Assay
The potential toxicity of the antiviral compounds on the primary hAEC cultures is assessed by measuring cell viability using assays such as the MTS or MTT assay, which measures mitochondrial metabolic activity.[5]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA approved drugs with antiviral activity against SARS-CoV-2: From structure-based repurposing to host-specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. List of antiviral drugs - Wikipedia [en.wikipedia.org]
- 4. Attenuation of SARS‐CoV‐2 replication and associated inflammation by concomitant targeting of viral and host cap 2'‐O‐ribose methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Head-to-Head Comparison: DBPR110 and Other Next-Generation Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of DBPR110, a potent Hepatitis C Virus (HCV) NS5A inhibitor, against other leading antivirals in its class. The following sections detail the in vitro efficacy, mechanism of action, and relevant experimental protocols to support informed decisions in antiviral drug development.
In Vitro Efficacy: A Comparative Analysis
DBPR110 demonstrates remarkable potency against HCV, particularly genotype 1b, with efficacy in the picomolar range.[1][2][3][4] The following table summarizes the half-maximal effective concentration (EC50) values of DBPR110 and other prominent NS5A inhibitors against various HCV genotypes. Lower EC50 values are indicative of higher antiviral potency.
| Antiviral Agent | Class | HCV Genotype 1a (EC50) | HCV Genotype 1b (EC50) | HCV Genotype 2a (EC50) | HCV Genotype 3a (EC50) | HCV Genotype 4a (EC50) | HCV Genotype 5a (EC50) |
| DBPR110 | NS5A Inhibitor | - | 3.9 ± 0.9 pM[1][2][3][4] | 228.8 ± 98.4 pM[1][2][3][4] | - | - | - |
| Daclatasvir | NS5A Inhibitor | 8 - 50 pM[5][6][7] | 2 - 9 pM[5][6][7] | 16 nM[5] | 0.2 nM[5] | 0.025 nM[5] | 0.004 nM[5] |
| Ledipasvir | NS5A Inhibitor | 31 pM[7][8] | 4 pM[7] | 16 - 530 nM[7] | 16 - 530 nM[7] | 0.11 - 1.1 nM[7] | 0.11 - 1.1 nM[7] |
| Velpatasvir | NS5A Inhibitor | 14 - 110 nM (as part of Sofosbuvir/Velpatasvir)[9] | 14 - 110 nM (as part of Sofosbuvir/Velpatasvir)[9] | 14 - 110 nM (as part of Sofosbuvir/Velpatasvir)[9] | 14 - 110 nM (as part of Sofosbuvir/Velpatasvir)[9] | 14 - 110 nM (as part of Sofosbuvir/Velpatasvir)[9] | 14 - 110 nM (as part of Sofosbuvir/Velpatasvir)[9] |
Note: EC50 values can vary depending on the specific replicon system, cell line, and assay conditions used. The data presented here is a synthesis of reported values for comparative purposes.
Mechanism of Action: Targeting the HCV NS5A Protein
DBPR110 and its counterparts—daclatasvir, ledipasvir, and velpatasvir—are direct-acting antivirals (DAAs) that target the HCV nonstructural protein 5A (NS5A).[1][5][9][10] NS5A is a critical multifunctional protein essential for both viral RNA replication and the assembly of new virus particles.[11] By binding to domain I of NS5A, these inhibitors are thought to induce conformational changes that disrupt its function, ultimately halting the viral life cycle.[11][12] This targeted approach leads to a rapid decline in HCV RNA levels.[11]
Caption: Mechanism of action of NS5A inhibitors targeting HCV replication and assembly.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is the standard method for determining the in vitro antiviral activity of compounds against HCV.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daclatasvir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking DBPR110: A Comparative Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of DBPR110, a novel inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), against other commercially available NS5A inhibitors. The data presented is based on published experimental findings to facilitate an objective evaluation for research and drug development purposes.
Potency and Selectivity Profile of DBPR110 and Comparators
The inhibitory activity of DBPR110 and selected alternative NS5A inhibitors was evaluated using HCV replicon assays. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. The following table summarizes the EC50 values against various HCV genotypes.
| Compound | Target | HCV Genotype 1b EC50 (pM) | HCV Genotype 2a EC50 (pM) | Other Genotype EC50 (pM) | Selectivity Index (HCV1b) |
| DBPR110 | NS5A | 3.9 ± 0.9 [1][2] | 228.8 ± 98.4 [1][2] | - | >12,800,000 [1][2] |
| Daclatasvir | NS5A | 9[3] | 71-103[3] | GT4a: 12, GT5a: 33[3] | High[3][4] |
| Ledipasvir | NS5A | 4[5] | - | GT4a: 110, GT5a: 1100, GT6a: 1100[5] | High[5] |
| Ombitasvir | NS5A | Potent (specific pM value not available) | Potent (specific pM value not available) | GT4: Potent[6][7] | High |
| Pibrentasvir | NS5A | 1.4 - 5.0 (pan-genotypic)[8] | 1.4 - 5.0 (pan-genotypic)[8] | GT3a, 4a, 5a, 6a: 1.4 - 5.0[8] | High[8] |
| Velpatasvir | NS5A | Potent (specific pM value not available) | Potent (specific pM value not available) | Pan-genotypic activity[9][10] | High[9] |
Note: A lower EC50 value indicates higher potency. The selectivity index is calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, with a higher value indicating greater selectivity for the viral target over host cells.
Mechanism of Action: Targeting HCV NS5A
DBPR110 and its comparators are direct-acting antivirals that target the HCV NS5A protein.[11][12][13] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and the assembly of new virus particles.[13][14][15] These inhibitors bind to NS5A, disrupting its function and thereby halting the viral life cycle.[12][16] The multifaceted role of NS5A in interacting with host cellular pathways makes it a prime target for antiviral therapy.[14]
Experimental Protocols
The following is a detailed methodology for the HCV replicon assay used to determine the potency of NS5A inhibitors. This protocol is based on the methods described in the primary literature for DBPR110.[1][2][17]
HCV Replicon Assay
This assay measures the ability of a compound to inhibit the replication of HCV subgenomic replicons in a human hepatoma cell line (Huh-7).[18][19][20]
Materials:
-
Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b, 2a)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418.
-
Test compounds (e.g., DBPR110) dissolved in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells containing the HCV replicon into 96-well plates.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known NS5A inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on the host cells using a standard method like the MTS assay to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the CC50 by the EC50.
Visualizations
HCV NS5A Signaling and Inhibition Pathway
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the mechanism of action of NS5A inhibitors.
Experimental Workflow for Potency Determination
The workflow for determining the EC50 of NS5A inhibitors is depicted below.
References
- 1. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview [xiahepublishing.com]
- 5. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ombitasvir - Wikipedia [en.wikipedia.org]
- 7. 2 The technology | Ombitasvir–paritaprevir–ritonavir with or without dasabuvir for treating chronic hepatitis C | Guidance | NICE [nice.org.uk]
- 8. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 14. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 16. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 17. journals.asm.org [journals.asm.org]
- 18. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 20. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of DBPR110: An Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental framework for confirming the mechanism of action of DBPR110, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. It outlines key assays to objectively compare the performance of DBPR110 with established EGFR inhibitors, supported by detailed experimental protocols and data presentation formats.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2] Small molecule inhibitors that target the kinase activity of EGFR have become a cornerstone of treatment for several malignancies.[3]
DBPR110 has been developed as a novel inhibitor of EGFR. This guide details the necessary experimental procedures to validate its mechanism of action, quantify its potency and selectivity, and confirm its engagement with the intended target in a cellular context. The following sections provide a direct comparison of DBPR110's performance against well-characterized first, second, and third-generation EGFR inhibitors: Erlotinib, Afatinib, and Osimertinib.[4][5]
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of DBPR110 on the enzymatic activity of recombinant EGFR protein and to compare its potency (IC50) with known EGFR inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6]
-
Reagent Preparation:
-
Prepare a stock solution of DBPR110 and comparator compounds (Erlotinib, Afatinib, Osimertinib) in 100% DMSO.
-
Create a serial dilution of each compound in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the kinase assay buffer, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Dilute recombinant human EGFR kinase domain to the desired concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compounds or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound | Target | IC50 (nM) |
| DBPR110 | Wild-Type EGFR | Experimental Value |
| Erlotinib | Wild-Type EGFR | ~7-12 |
| Afatinib | Wild-Type EGFR | ~0.8-31 |
| Osimertinib | Wild-Type EGFR | ~5-13 |
| DBPR110 | EGFR (L858R) | Experimental Value |
| Erlotinib | EGFR (L858R) | ~12 |
| Afatinib | EGFR (L858R) | ~0.3 |
| Osimertinib | EGFR (L858R) | ~5 |
| DBPR110 | EGFR (Exon 19 del) | Experimental Value |
| Erlotinib | EGFR (Exon 19 del) | ~7 |
| Afatinib | EGFR (Exon 19 del) | ~0.8 |
| Osimertinib | EGFR (Exon 19 del) | ~13 |
Note: Literature values for comparator compounds are approximate and can vary based on assay conditions.[5][7]
Caption: Workflow for the in vitro kinase assay.
Cellular Target Engagement Assays
Objective: To confirm that DBPR110 directly interacts with EGFR within a live cell environment. Two orthogonal methods are presented.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells through bioluminescence resonance energy transfer (BRET).[8][9]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for an EGFR-NanoLuc® fusion protein.
-
Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of DBPR110 and comparator compounds.
-
Add the NanoBRET™ tracer reagent to the cells, followed by the addition of the test compounds.
-
Incubate the cells for 2 hours at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the BRET signal using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value, which reflects the compound's affinity for the target in a cellular context.
-
| Compound | Cellular IC50 (nM) |
| DBPR110 | Experimental Value |
| Erlotinib | Comparative Value |
| Afatinib | Comparative Value |
| Osimertinib | Comparative Value |
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[10][11]
-
Cell Treatment:
-
Culture cells (e.g., A431, which overexpresses EGFR) to 80-90% confluency.
-
Treat the cells with various concentrations of DBPR110 or a vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble EGFR in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble EGFR against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay.
Downstream Signaling Pathway Analysis
Objective: To confirm that DBPR110 inhibits the EGFR signaling cascade in cancer cells, leading to a reduction in the phosphorylation of key downstream effector proteins.[2][12]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture EGFR-dependent cancer cell lines (e.g., PC-9, H1975) to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of DBPR110 or comparator compounds for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.[13]
-
Data Presentation: Inhibition of Downstream Signaling
The results will be visualized as bands on the Western blot. A decrease in the intensity of the p-EGFR, p-AKT, and p-ERK bands with increasing concentrations of DBPR110 will confirm its inhibitory effect on the signaling pathway.
| Treatment | p-EGFR | Total EGFR | p-AKT | Total AKT | p-ERK | Total ERK |
| Vehicle | +++ | +++ | +++ | +++ | +++ | +++ |
| DBPR110 (Low Conc.) | ++ | +++ | ++ | +++ | ++ | +++ |
| DBPR110 (High Conc.) | + | +++ | + | +++ | + | +++ |
| Erlotinib | + | +++ | + | +++ | + | +++ |
(The number of '+' symbols represents the relative band intensity)
Caption: Simplified EGFR signaling pathway and the inhibitory action of DBPR110.
Phenotypic Assays in Cancer Cell Lines
Objective: To evaluate the functional consequences of EGFR inhibition by DBPR110, specifically its effect on the proliferation of EGFR-dependent cancer cells.[14]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding:
-
Seed EGFR-mutant cancer cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of DBPR110 and comparator compounds.
-
-
Incubation and Viability Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line (EGFR Mutation) | GI50 (nM) |
| DBPR110 | PC-9 (Exon 19 del) | Experimental Value |
| Erlotinib | PC-9 (Exon 19 del) | ~7 |
| Afatinib | PC-9 (Exon 19 del) | ~0.8 |
| Osimertinib | PC-9 (Exon 19 del) | ~13 |
| DBPR110 | H1975 (L858R/T790M) | Experimental Value |
| Erlotinib | H1975 (L858R/T790M) | >1000 |
| Afatinib | H1975 (L858R/T790M) | ~57 |
| Osimertinib | H1975 (L858R/T790M) | ~5 |
Note: Literature values for comparator compounds are approximate and can vary.[7]
Conclusion
By systematically performing the experiments outlined in this guide, researchers can rigorously validate the mechanism of action of DBPR110 as an EGFR inhibitor. The comparative data generated against established drugs will provide a clear understanding of its potency, target engagement, and functional effects in a cellular context. This comprehensive approach is essential for the continued development and characterization of novel therapeutic agents targeting the EGFR pathway.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. abcam.com [abcam.com]
- 14. Phenotypic plasticity in a novel set of EGFR tyrosine kinase inhibitor‐adapted non‐small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
DBPR110 comparative analysis in recent publications
Recent Comparative Analysis of DBPR110 Not Found in Publicly Available Literature
Despite a comprehensive search for recent scientific publications (2022-2025) conducting a comparative analysis of a product or compound identified as "DBPR110," no relevant data or studies were found. Searches across various scientific and drug development databases yielded no specific information for a substance with this designation.
This lack of publicly available information prevents the creation of a comparative analysis guide as requested. The core requirements, including data presentation in tables, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to foundational research on DBPR110 and its alternatives.
It is possible that "DBPR110" is an internal development code for a new therapeutic candidate that has not yet been disclosed in peer-reviewed publications. Often, compounds in early-stage research are referred to by such internal identifiers before a non-proprietary name is assigned. Information on such projects is typically proprietary and confidential until the sponsoring organization chooses to release it, often at the point of patent application publication or presentation at a scientific conference.
Alternatively, "DBPR110" may be a new compound for which comparative studies have not yet been published, or the identifier may contain a typographical error.
Professionals in the fields of research, science, and drug development seeking information on DBPR110 are encouraged to consult internal documentation if this is a designation used within their organization or to verify the identifier. Should "DBPR110" be a recently announced compound, comparative data may become available in the near future as research progresses and is published. Without any primary or comparative data, a detailed guide as specified in the user request cannot be generated at this time.
Safety Operating Guide
Essential Guide to the Proper Disposal of DBPR110
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like DBPR110 is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for DBPR110, a nonstructural protein 5A (NS5A) inhibitor used in hepatitis C virus (HCV) research.[1][2][3] Adherence to these procedural guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
I. Understanding DBPR110: Chemical and Biological Context
DBPR110 is a potent antiviral compound with the molecular formula C50H48N6O4S2.[4] As an NS5A inhibitor, it targets a key protein in the HCV replication process.[1][2][5] All products of this nature are intended for research purposes only.[1] Due to its biological activity, it is crucial to handle DBPR110 and any materials it comes into contact with as potentially hazardous chemical waste.
Table 1: Chemical Properties of DBPR110
| Property | Value |
| Molecular Formula | C50H48N6O4S2 |
| Molecular Weight | 861.09 g/mol [1] |
| Appearance | Not specified (typically a solid) |
| Solubility | Soluble in DMSO |
II. Pre-Disposal Safety and Handling Protocols
Before beginning the disposal process, it is imperative to follow standard laboratory safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Handling:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
III. Step-by-Step Disposal Procedures for DBPR110
The proper disposal of DBPR110, like other chemical laboratory waste, involves a multi-step process of identification, segregation, and collection by a licensed waste disposal service.[6]
Step 1: Waste Identification and Classification
-
All materials contaminated with DBPR110 must be classified as hazardous chemical waste. This includes:
-
Unused or expired DBPR110.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, etc.).
-
Solutions containing DBPR110.
-
Step 2: Waste Segregation
-
Solid Waste:
-
Place all solid waste contaminated with DBPR110 (e.g., empty vials, contaminated pipette tips, gloves) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous or biological waste unless your institution's guidelines permit it for specific incineration protocols.
-
-
Liquid Waste:
-
Collect all liquid waste containing DBPR110 in a dedicated, sealed, and compatible hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the name "DBPR110," and the approximate concentration and volume.
-
Do not dispose of liquid waste containing DBPR110 down the drain.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes) contaminated with DBPR110 must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Storage and Labeling
-
Store all DBPR110 waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly labeled with the contents, date, and hazard symbols as required by your institution and local regulations.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of DBPR110 waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] These specialized services ensure that the waste is managed and disposed of in compliance with all federal, state, and local regulations.[7][8]
IV. Experimental Protocols for Decontamination
For reusable labware that has come into contact with DBPR110, a thorough decontamination procedure is necessary.
Protocol for Decontaminating Glassware:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which DBPR110 is soluble (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the glassware with laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
V. Logical Workflow for DBPR110 Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with DBPR110.
Caption: DBPR110 Disposal Workflow Diagram.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of DBPR110, fostering a secure research environment.
References
- 1. DBPR-110 | TargetMol [targetmol.com]
- 2. drugs.com [drugs.com]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - Dbpr-110 (C50H48N6O4S2) [pubchemlite.lcsb.uni.lu]
- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of DBPR110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel NS5A inhibitor DBPR110, ensuring safe laboratory practices is paramount. While a specific Safety Data Sheet (SDS) for DBPR110 is not publicly available, a comprehensive safety protocol can be established based on best practices for handling potent, research-stage small molecule compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of specific toxicological data for DBPR110, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE and engineering controls for handling this compound.
| Control Type | Recommendation | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to powders or aerosols. |
| Ventilated Balance Enclosure | For weighing and aliquoting of the solid compound to contain airborne particles. | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Check for breakthrough times if available for the solvent used. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a ventilated enclosure. |
Operational Workflow for Safe Handling
A systematic approach to handling DBPR110, from receipt to disposal, is critical for minimizing risk. The following workflow outlines the key steps for researchers.
Disposal Plan for DBPR110 Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All materials contaminated with DBPR110 should be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and any other solid materials that have come into contact with DBPR110.
-
Liquid Waste: Unused solutions of DBPR110 and solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and scalpels used in experiments involving DBPR110.
The following decision tree illustrates the general disposal pathway for waste generated during the handling of DBPR110.
Disclaimer: The information provided in this document is based on general laboratory safety principles for handling potent research compounds. It is not a substitute for a formal risk assessment. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department to develop a comprehensive safety plan tailored to their specific experimental conditions before handling DBPR110. Always follow your institution's specific guidelines for chemical handling and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
